4,6-Dimethylpyrimidine-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethylpyrimidine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-3-6(2)9-7(4-10)8-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSKIGHLQNUCNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4,6-Dimethylpyrimidine-2-carbaldehyde
Abstract
This guide provides a comprehensive, technically-grounded framework for the qualitative and quantitative analysis of 4,6-Dimethylpyrimidine-2-carbaldehyde using mass spectrometry. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental causality behind methodological choices. We will explore optimal sample preparation, instrumentation, spectral interpretation, and method validation, ensuring a robust and reliable analytical workflow. The protocols described herein are designed as self-validating systems, grounded in authoritative references to ensure scientific integrity and adherence to industry standards.
Introduction: Significance and Analytical Imperative
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrimidine, it serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Pyrimidine derivatives are known to exhibit diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1] The precise characterization and quantification of this aldehyde are paramount for ensuring the purity of synthetic intermediates, identifying impurities, and understanding metabolic pathways in drug discovery pipelines.
Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose.[2] Its high sensitivity, selectivity, and ability to provide structural information make it indispensable for modern chemical analysis.[3] This guide will elucidate a systematic approach to developing and validating an LC-MS method for this compound, ensuring data of the highest quality and integrity.
Physicochemical Properties & Analytical Considerations
A thorough understanding of the analyte's properties is the foundation of any successful analytical method.
| Property | Value | Source & Significance for MS Analysis |
| Molecular Formula | C₇H₈N₂O | - |
| Molecular Weight | 136.15 g/mol | Determines the m/z of the molecular ion. |
| Structure | The pyrimidine ring contains two basic nitrogen atoms, making it highly amenable to protonation for positive-ion electrospray ionization (ESI). The aldehyde group is a key site for potential fragmentation. | |
| pKa | ~1-2 (estimated for protonated pyrimidine) | The basicity of the pyrimidine nitrogen atoms dictates that analysis should be performed in an acidic mobile phase to promote efficient ionization. |
| Polarity | Polar | Suitable for reverse-phase liquid chromatography with polar mobile phases (e.g., water/acetonitrile or water/methanol). |
Table 1: Physicochemical properties of this compound and their analytical implications.
Core Methodology: From Sample to Spectrum
The analytical workflow encompasses sample preparation, chromatographic separation, and mass spectrometric detection. Each step must be optimized to ensure accuracy and reproducibility.
Sample Preparation and Chromatography
Rationale: The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system at an appropriate concentration. For LC-MS analysis, this typically involves dissolution in a solvent that mirrors the initial mobile phase conditions to ensure good peak shape.
Step-by-Step Protocol:
-
Standard Preparation: Accurately weigh ~1 mg of this compound reference standard and dissolve in 10 mL of 50:50 (v/v) acetonitrile/water to create a 100 µg/mL stock solution.
-
Working Solutions: Prepare a series of working standards by serial dilution of the stock solution for calibration curves and quality control. A typical range for quantitative analysis would be 1 ng/mL to 1000 ng/mL.
-
Sample Matrix: For samples from a reaction mixture or biological matrix, a preliminary extraction may be necessary. Liquid-liquid extraction or solid-phase extraction (SPE) can be employed to remove interfering substances.[4]
-
LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a robust starting point.
-
Mobile Phase A: Water with 0.1% formic acid. Causality: The acid promotes the protonation of the analyte, enhancing ESI efficiency.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting gradient would be 5-95% B over 5-10 minutes. This should be optimized to ensure separation from any impurities.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Mass Spectrometry Instrumentation
Rationale: The choice of ionization source and mass analyzer is critical. Electrospray ionization (ESI) is the preferred "soft" ionization technique for polar, ionizable molecules like our target compound, as it minimizes in-source fragmentation and preserves the molecular ion.[5] A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is recommended to provide accurate mass measurements for confident identification and elemental composition confirmation.[3]
Instrument Parameters (Positive ESI Mode):
| Parameter | Typical Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The basic nitrogens on the pyrimidine ring are readily protonated to form [M+H]⁺. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for efficient ion formation. |
| Source Temperature | 120 - 150 °C | Aids in desolvation of the ESI droplets. |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Facilitates solvent evaporation to release gas-phase ions. |
| Desolvation Temperature | 350 - 500 °C | High temperature ensures complete desolvation for a stable signal. |
| Mass Range | m/z 50 - 500 | Covers the expected mass of the parent ion and its fragments. |
| Acquisition Mode | MS¹ (Full Scan) and MS² (Tandem MS) | MS¹ provides the mass of the intact molecule, while MS² fragments the parent ion to provide structural information. |
Table 2: Recommended starting parameters for mass spectrometry analysis.
Interpretation of Mass Spectra
Full Scan (MS¹) Analysis
In positive ESI mode, the primary ion observed will be the protonated molecule, [M+H]⁺.
-
Expected [M+H]⁺:
-
Monoisotopic Mass of C₇H₈N₂O = 136.0637
-
Mass of Proton (H⁺) = 1.0073
-
Expected Accurate Mass of [M+H]⁺ = 137.0710 m/z
-
Using an HRMS instrument, the measured mass should be within 5 ppm of this theoretical value to confirm the elemental composition.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
Tandem MS (also known as MS/MS or MS²) is essential for structural confirmation. The protonated molecule (m/z 137.0710) is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation of substituted pyrimidines is typically driven by the substituents, followed by cleavage of the ring itself.[6]
Predicted Fragmentation Pathways:
-
Loss of Carbon Monoxide (CO): A common fragmentation pathway for protonated aldehydes is the neutral loss of CO (28.010 Da).[7]
-
m/z 137.0710 → m/z 109.0609 + CO
-
-
Loss of the Aldehyde Group (CHO radical): Loss of the entire formyl group (29.019 Da) can also occur.[8]
-
m/z 137.0710 → m/z 108.0521 + CHO•
-
-
Ring Fragmentation: The pyrimidine ring, while relatively stable, can undergo cleavage.[1] A common pathway involves the loss of hydrogen cyanide (HCN, 27.011 Da) or methyl cyanide (CH₃CN, 41.026 Da) following initial losses.
The proposed fragmentation pathway provides a roadmap for interpreting the MS/MS spectrum and confirming the molecule's identity.
Quantitative Analysis and Method Validation
For drug development and quality control, a quantitative method is essential. This involves creating a calibration curve and validating the method's performance according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[9][10]
Method Development
-
Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard for quantification due to its superior sensitivity and selectivity.[11]
-
SRM Transition: A specific precursor ion → fragment ion transition is monitored. Based on the fragmentation data, a primary transition would be:
-
Q1 (Precursor): m/z 137.1 → Q3 (Product): m/z 109.1
-
-
Internal Standard (IS): An ideal IS would be a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). If unavailable, a structurally similar compound with different mass and similar retention time can be used.
Method Validation Protocol
The analytical procedure must be validated to demonstrate its fitness for purpose.[12]
Step-by-Step Validation Protocol:
-
Specificity: Analyze blank matrix samples to ensure no interferences are observed at the retention time of the analyte. Spike the matrix with known impurities to demonstrate separation.[13]
-
Linearity: Prepare a calibration curve with a minimum of 5-7 concentration levels. Plot the peak area ratio (Analyte/IS) against concentration and assess the correlation coefficient (r²), which should be ≥ 0.99.
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 50, and 800 ng/mL) in replicate (n=6) on three separate days.
-
Accuracy: The mean concentration should be within ±15% of the nominal value.
-
Precision: The relative standard deviation (RSD) should be ≤ 15%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected (LOD, typically Signal-to-Noise ≥ 3) and quantified with acceptable accuracy and precision (LOQ, typically S/N ≥ 10).[4]
-
Stability: Assess the stability of the analyte in the sample matrix under various conditions (e.g., freeze-thaw cycles, bench-top storage, long-term storage at -80°C).
| Validation Parameter | Acceptance Criteria | Source |
| Specificity | No significant interference at the analyte's retention time. | [14] |
| Linearity (r²) | ≥ 0.99 | [14] |
| Accuracy | 85-115% of nominal value (100 ± 15%) | [12] |
| Precision (%RSD) | ≤ 15% | [12] |
| LOQ | S/N ≥ 10 with acceptable accuracy & precision | [4] |
Table 3: Summary of typical validation parameters and acceptance criteria based on ICH guidelines.
Visualizations
Experimental Workflow
Caption: Key fragmentation pathways for protonated this compound.
Conclusion
This guide has detailed an authoritative and robust approach to the mass spectrometric analysis of this compound. By grounding our methodology in the physicochemical properties of the analyte and adhering to established validation principles, we have constructed a self-validating analytical system. The successful implementation of these protocols—from optimized sample preparation and rational instrument parameter selection to logical fragmentation analysis and rigorous quantitative validation—will enable researchers and drug development professionals to generate highly reliable and defensible data, accelerating their scientific objectives.
References
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]
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Gomez, A., et al. (2014). Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 28(19), 2089-2094. [Link]
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Lee, J., et al. (2014). Quantitative analysis of heterocyclic amines in urine by liquid chromatography coupled with tandem mass spectrometry. Analytical Biochemistry, 449, 102-109. [Link]
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Sharma, P., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(1), 224-229. [Link]
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European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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Rice, J. M., & Dudek, G. O. (1967). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 89(11), 2719–2725. [Link]
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Yengoyan, A. P., et al. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17. [Link]
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AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Foreword: Navigating the Physicochemical Landscape of a Key Synthetic Intermediate
An In-Depth Technical Guide to the Solubility and Stability of 4,6-Dimethylpyrimidine-2-carbaldehyde
To the researchers, medicinal chemists, and process development scientists dedicated to advancing modern therapeutics, this guide offers a deep dive into the critical physicochemical properties of this compound. As a heterocyclic aldehyde, this molecule presents a unique combination of a reactive carbonyl group and an electron-deficient aromatic system, making it a valuable synthon in drug discovery. However, its utility is intrinsically linked to its solubility and stability—parameters that govern its handling, formulation, reaction kinetics, and ultimate fate in biological systems.
This document moves beyond a simple recitation of data. It is structured to provide a predictive and practical framework for understanding and manipulating this compound. We will explore its anticipated behavior in various solvent systems, dissect its potential degradation pathways under stress, and provide robust, field-tested protocols for empirical validation. The insights herein are grounded in fundamental chemical principles and authoritative regulatory guidelines, designed to empower you to make informed decisions in your research and development endeavors.
Section 1: Solubility Profile of this compound
Predicted Solubility Characteristics
The structure of this compound—featuring a polar pyrimidine core with two nitrogen atoms, a hydrogen-bond-accepting aldehyde group, and non-polar methyl groups—suggests a nuanced solubility profile.
-
In Organic Solvents: The presence of the pyrimidine ring and the polar carbaldehyde group indicates a high likelihood of solubility in polar organic solvents. Analogous compounds like 4,6-dimethylpyrimidine are known to be soluble in ethanol and methanol[1]. It is therefore anticipated that this compound will exhibit good solubility in solvents such as:
-
In Aqueous Media: The molecule's polarity, conferred by the nitrogen heteroatoms and the aldehyde oxygen, suggests moderate solubility in water[1]. However, the two methyl groups will contribute some lipophilicity, potentially limiting its aqueous solubility compared to the unsubstituted pyrimidine-2-carbaldehyde. The pH of the aqueous medium is expected to play a significant role. The pyrimidine ring is weakly basic, and protonation under acidic conditions could enhance solubility.
Quantitative Solubility Assessment: Methodologies
To move from prediction to empirical data, two primary types of solubility assays are recommended: kinetic and thermodynamic. The choice between them depends on the stage of development, with kinetic solubility being more suited for high-throughput screening in early discovery and thermodynamic solubility providing more precise data for later-stage development[4][5].
Table 1: Comparison of Solubility Assays
| Parameter | Kinetic Solubility | Thermodynamic (Equilibrium) Solubility |
| Principle | Measures the solubility of a compound precipitating out of a supersaturated solution (typically from a DMSO stock).[4] | Measures the true equilibrium solubility of a solid compound in a saturated solution.[4][6] |
| Throughput | High | Low to Medium |
| Incubation Time | Short (e.g., 2 hours)[7] | Long (e.g., 24-72 hours) to ensure equilibrium.[6][8] |
| Compound Form | DMSO stock solution | Solid compound (crystalline or amorphous) |
| Typical Use | Early-stage drug discovery, SAR guidance.[4] | Lead optimization, pre-formulation.[4][8] |
Experimental Protocol: Kinetic Solubility Determination
This protocol is designed for a rapid assessment of solubility in aqueous buffers, which is critical for designing biological assays.
Workflow for Kinetic Solubility Assay
Caption: High-throughput kinetic solubility workflow.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 2 µL) of the DMSO stock solution to a 96-well plate containing the desired aqueous buffer (e.g., 198 µL of Phosphate Buffered Saline, pH 7.4) to create a supersaturated solution.
-
Incubation: Seal the plate and shake it at room temperature for approximately 2 hours to allow for precipitation.[7]
-
Separation: Filter the samples through a solubility filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing the response to a standard curve prepared from the DMSO stock.[6]
Section 2: Chemical Stability and Degradation Pathways
Understanding the chemical stability of this compound is paramount for defining its shelf-life, identifying compatible excipients, and predicting its metabolic fate. A forced degradation study, conducted according to the International Council for Harmonisation (ICH) guideline Q1A(R2), is the industry standard for systematically investigating these liabilities.[9][10][11][12]
Predicted Chemical Liabilities
The molecule's structure points to two primary centers of reactivity: the aldehyde group and the pyrimidine ring itself.
-
Aldehyde Group Reactivity:
-
Oxidation: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid (4,6-dimethylpyrimidine-2-carboxylic acid). This is a common degradation pathway for aldehydes and can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.
-
Reduction: While less common under typical storage conditions, the aldehyde can be reduced to the corresponding alcohol ( (4,6-dimethylpyrimidin-2-yl)methanol).
-
Nucleophilic Addition: The electrophilic carbon of the aldehyde can react with nucleophiles. For instance, in aqueous solutions, it may form a hydrate. In the presence of amines, it could form unstable hemiaminals or more stable imines.[13][14]
-
-
Pyrimidine Ring Reactivity:
-
Hydrolysis: The pyrimidine ring itself can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, which could lead to ring-opening.[15] Pyrimidines are ultimately catabolized in vivo to compounds like beta-alanine, CO₂, and ammonia.[16]
-
Photodegradation: Aromatic heterocyclic systems, including pyrimidines, are often sensitive to UV light.[17] UV irradiation can induce the formation of photohydrates or other complex degradation products.[18]
-
Forced Degradation Study Design
A forced degradation study intentionally exposes the compound to stress conditions that are more severe than accelerated stability testing to identify likely degradation products.[10] A degradation of 5-20% is typically targeted to ensure that degradation products are formed at detectable levels without completely consuming the parent compound.[10]
Workflow for a Forced Degradation Study
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Forced Degradation Protocol
-
Method Development: Develop a stability-indicating HPLC method (e.g., reverse-phase with a C18 column and a gradient of water/acetonitrile with a suitable buffer) that can separate the parent compound from all potential degradation products. A Diode Array Detector (DAD) is crucial for assessing peak purity.
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution (final concentration 0.1 M HCl). Heat at a specified temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution (final concentration 0.1 M NaOH). Keep at room temperature or heat gently, collecting samples at appropriate intervals.
-
Oxidative Degradation: Add an appropriate volume of 30% H₂O₂ to the sample solution (final concentration ~3%). Keep at room temperature and monitor over time (e.g., up to 24 hours).
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) and analyze at set time points.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[19] A control sample should be protected from light.
-
-
Sample Analysis:
-
At each time point, neutralize the acid and base samples before injection.
-
Analyze all stressed samples, along with an unstressed control, by the stability-indicating HPLC-DAD method.
-
Calculate the percentage of degradation.
-
-
Degradant Characterization: For samples showing significant degradation, use LC-MS/MS to obtain the mass of the degradation products to aid in structural elucidation.
Potential Degradation Pathway
Based on the chemical principles discussed, a primary degradation pathway under oxidative and hydrolytic stress is proposed below.
Proposed Degradation Pathway of this compound
Caption: Potential degradation routes under stress conditions.
Section 3: Conclusion and Recommendations
This guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While it is predicted to have good solubility in polar organic solvents and moderate, pH-dependent aqueous solubility, empirical testing via the outlined kinetic and thermodynamic protocols is essential for definitive characterization.
The stability profile is dictated by the reactivity of the aldehyde functional group and the pyrimidine heterocycle. The provided forced degradation protocol, aligned with ICH guidelines, serves as a robust template to identify and characterize potential degradants arising from hydrolysis, oxidation, heat, and light exposure. The primary anticipated degradation products are the corresponding carboxylic acid via oxidation and potential ring-opened species under harsh hydrolytic stress.
For drug development professionals, a thorough execution of these studies is not merely a regulatory requirement but a fundamental component of risk management. The data generated will guide solvent selection for synthesis and purification, inform formulation strategies, and establish appropriate storage conditions, thereby ensuring the quality, safety, and efficacy of any downstream products derived from this versatile intermediate.
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An In-depth Technical Guide to the Crystal Structure of 4,6-Dimethylpyrimidine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 4,6-dimethylpyrimidine-2-carbaldehyde. Pyrimidine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for forming structured molecular assemblies.[1][2] Understanding the three-dimensional arrangement of atoms in the solid state is paramount for rational drug design, polymorphism screening, and the development of new materials. This document outlines the synthesis of the title compound, detailed protocols for single-crystal growth, and the methodology for single-crystal X-ray diffraction (SC-XRD) analysis. Furthermore, it delves into the anticipated molecular geometry and supramolecular interactions that are likely to govern the crystal packing, providing a predictive framework for the solid-state architecture of this compound.
Introduction: The Significance of Pyrimidine Scaffolds
The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active compounds, including antitumor, antimicrobial, anti-inflammatory, and antiviral agents.[1] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged structure in drug discovery, facilitating strong and specific binding to biological targets.[2][3] The substituent pattern on the pyrimidine ring plays a crucial role in modulating its physicochemical properties and biological activity.
This compound is a derivative of interest, featuring methyl groups that can influence solubility and steric interactions, and a reactive carbaldehyde group that can serve as a synthetic handle for the elaboration of more complex molecules. A definitive understanding of its crystal structure would provide invaluable insights into its conformational preferences, intermolecular interactions, and potential for polymorphism, all of which are critical parameters in drug development and materials engineering.
Synthesis and Characterization of this compound
A reliable synthetic route to this compound is a prerequisite for obtaining high-quality single crystals. While a direct, one-pot synthesis from simple precursors may not be readily available in the literature, a plausible route involves the oxidation of the corresponding alcohol, 4,6-dimethylpyrimidin-2-yl)methanol. The synthesis can be approached as a two-step process:
Step 1: Synthesis of (4,6-Dimethylpyrimidin-2-yl)methanol
This intermediate can be prepared via the condensation of a suitable amidine with a β-dicarbonyl compound, followed by functional group transformation.
Step 2: Oxidation to this compound
The synthesized alcohol can be oxidized to the target carbaldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.
Detailed Protocol:
A detailed, step-by-step protocol for a plausible synthetic route is provided below. Note: This is a representative protocol and may require optimization.
Experimental Protocol: Synthesis of this compound
| Step | Procedure | Rationale |
| 1 | Synthesis of the Precursor Alcohol: | To be adapted from established literature procedures for similar pyrimidine alcohols. |
| 2 | Oxidation Reaction: In a round-bottom flask, dissolve (4,6-dimethylpyrimidin-2-yl)methanol in a suitable solvent (e.g., dichloromethane). | A suitable solvent is chosen to dissolve the starting material and be compatible with the oxidizing agent. |
| 3 | Add a mild oxidizing agent (e.g., pyridinium chlorochromate (PCC) or Dess-Martin periodinane) portion-wise at room temperature. | Mild oxidizing agents are used to selectively oxidize the primary alcohol to an aldehyde without further oxidation. |
| 4 | Monitor the reaction progress by Thin Layer Chromatography (TLC). | TLC allows for the visualization of the consumption of the starting material and the formation of the product. |
| 5 | Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove inorganic byproducts. | The work-up procedure is essential for isolating the crude product from the reaction mixture. |
| 6 | Purification: Purify the crude product by column chromatography on silica gel. | Column chromatography separates the target compound from any remaining starting material and impurities. |
| 7 | Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. | Spectroscopic and spectrometric techniques provide definitive evidence for the structure and purity of the synthesized compound. |
Single Crystal Growth: The Gateway to Structural Elucidation
The growth of high-quality single crystals is often the most challenging step in determining a crystal structure. For a small organic molecule like this compound, several techniques can be employed.
Key Considerations for Crystal Growth:
-
Purity of the Compound: The starting material must be of the highest possible purity.
-
Solvent Selection: The ideal solvent should have moderate solubility for the compound, allowing for slow precipitation. A solvent screen is highly recommended.
-
Temperature: Temperature can significantly affect solubility and the rate of crystal growth. Slow cooling or evaporation at a constant temperature are common strategies.
Experimental Protocol: Single Crystal Growth
| Method | Procedure | Rationale |
| Slow Evaporation | 1. Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. 2. Loosely cap the vial to allow for slow evaporation of the solvent. 3. Leave the vial undisturbed in a vibration-free environment. | This is the simplest method and often effective. The slow removal of the solvent gradually increases the concentration, leading to crystallization. |
| Vapor Diffusion | 1. Dissolve the compound in a "good" solvent in a small, open vial. 2. Place this vial inside a larger, sealed container that contains a "poor" solvent in which the compound is insoluble but the "good" solvent is miscible. 3. The "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and inducing crystallization. | This method allows for finer control over the rate of crystallization compared to slow evaporation. |
| Slow Cooling | 1. Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. 2. Slowly cool the solution to room temperature or below. | Decreasing the temperature reduces the solubility of the compound, leading to the formation of crystals. |
Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[4][5]
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol: Data Collection and Structure Refinement
| Step | Procedure | Rationale |
| 1. Crystal Mounting | A suitable single crystal is selected under a microscope and mounted on a goniometer head.[4][5] | Proper mounting is crucial for accurate data collection. |
| 2. Data Collection | The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.[5][6] | Rotation of the crystal allows for the collection of a complete set of diffraction data. |
| 3. Data Processing | The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections. | This step converts the raw diffraction data into a format suitable for structure solution. |
| 4. Structure Solution | The initial positions of the atoms in the unit cell are determined using computational methods such as Direct Methods or Patterson methods. | These methods use the intensities of the diffracted X-rays to generate an initial model of the crystal structure. |
| 5. Structure Refinement | The initial model is refined against the experimental data to improve the atomic positions and other parameters. | Refinement minimizes the difference between the observed and calculated diffraction patterns, leading to a more accurate structure. |
| 6. Validation | The final structure is validated to ensure its chemical and crystallographic reasonability. | Validation checks for any inconsistencies or errors in the final structural model. |
Anticipated Structural Features of this compound
While the experimental crystal structure is yet to be determined, we can predict some of its key features based on the known chemistry of pyrimidine derivatives and related compounds.
5.1. Molecular Geometry
The pyrimidine ring is expected to be essentially planar. The carbaldehyde group may exhibit some rotational freedom around the C-C single bond connecting it to the pyrimidine ring. The precise conformation will likely be influenced by steric interactions with the adjacent methyl group and by intermolecular interactions in the crystal lattice.
Table 1: Anticipated Crystallographic Data for this compound
| Parameter | Anticipated Value/Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c, P-1) or Non-centrosymmetric |
| Z (Molecules per unit cell) | 2, 4, or 8 |
| Density (calculated) | 1.2 - 1.4 g/cm³ |
| R-factor | < 0.05 for a well-refined structure |
Table 2: Selected Predicted Bond Lengths and Angles
| Bond/Angle | Predicted Value |
| C=O bond length | ~1.21 Å |
| C-C (ring-aldehyde) | ~1.48 Å |
| C-N (in ring) | ~1.33 - 1.38 Å |
| C-C-O (aldehyde) | ~120° |
5.2. Supramolecular Assembly and Intermolecular Interactions
The crystal packing of this compound is expected to be driven by a combination of weak intermolecular interactions.
-
C-H···O Hydrogen Bonds: The aldehyde oxygen is a potential hydrogen bond acceptor, and it may interact with C-H donors from the methyl groups or the pyrimidine ring of neighboring molecules.
-
C-H···N Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring can also act as hydrogen bond acceptors.
-
π-π Stacking: The aromatic pyrimidine rings may engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.[3]
-
van der Waals Interactions: These non-specific interactions will also play a role in the overall packing efficiency.
Diagram of Potential Intermolecular Interactions
Caption: Potential intermolecular interactions in the crystal lattice.
Conclusion
This technical guide has provided a comprehensive roadmap for the determination and analysis of the crystal structure of this compound. By following the outlined protocols for synthesis, crystal growth, and single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional structure of this important pyrimidine derivative. The anticipated structural features and intermolecular interactions discussed herein provide a valuable framework for interpreting the experimental results. The elucidation of this crystal structure will undoubtedly contribute to a deeper understanding of the solid-state properties of substituted pyrimidines and will be of significant value to the fields of medicinal chemistry and materials science.
References
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Yengoyan, A. et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available at: [Link]
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PubChem. 4,6-Dimethylpyrimidine. National Center for Biotechnology Information. Available at: [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. Available at: [Link]
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National Institutes of Health. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. National Center for Biotechnology Information. Available at: [Link]
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ACS Publications. (1971). Molecular interactions of pyrimidines, purines, and some other heteroaromatic compounds in aqueous media. American Chemical Society. Available at: [Link]
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Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Available at: [Link]
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MDPI. (2023). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Available at: [Link]
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ResearchGate. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Available at: [Link]
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YouTube. (2020). Preparing a Single-Crystal X-ray Diffraction Scan. Available at: [Link]
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LookChem. (2024). 4,6-dimethylpyrimidine. Available at: [Link]
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National Institutes of Health. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Center for Biotechnology Information. Available at: [Link]
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ACS Publications. (2018). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. American Chemical Society. Available at: [Link]
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TOFWERK. (2024). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]
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An In-depth Technical Guide to the Tautomeric Forms of 4,6-Dimethylpyrimidine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dimethylpyrimidine-2-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry and materials science. Its reactivity and biological activity are intrinsically linked to its molecular structure, which may exist in multiple tautomeric forms. This guide provides a comprehensive exploration of the potential tautomerism of this compound, presenting the theoretical basis for its existence, methodologies for its experimental and computational investigation, and a discussion of the implications of its tautomeric state on its chemical properties and applications. By synthesizing information from studies on related pyrimidine derivatives, this document serves as a foundational resource for researchers seeking to understand and manipulate this versatile molecule.
Introduction: The Significance of Tautomerism in Pyrimidine Chemistry
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a crucial role in the chemical and biological behavior of many organic molecules. In heterocyclic chemistry, and particularly in the chemistry of pyrimidines, tautomerism can profoundly influence properties such as reactivity, aromaticity, and intermolecular interactions. Pyrimidine derivatives are fundamental components of nucleic acids and a wide array of pharmaceuticals, making the study of their tautomeric forms a critical aspect of drug design and development.
This guide focuses on this compound, a molecule for which a detailed understanding of its tautomeric equilibrium is essential for predicting its chemical behavior and harnessing its full potential. While direct studies on this specific compound are limited, a wealth of information on related pyrimidine structures provides a strong foundation for a thorough investigation.
Theoretical Framework: Potential Tautomers of this compound
The primary form of tautomerism anticipated for this compound is of the keto-enol type, involving the aldehyde substituent. The equilibrium would exist between the aldehyde (keto) form and its corresponding enol form.
-
Aldehyde (Keto) Form: This is the conventional representation of the molecule, featuring a carbonyl group at the 2-position of the pyrimidine ring.
-
Enol Form: This tautomer possesses a hydroxyl group and a carbon-carbon double bond, resulting from the migration of a proton from the aldehyde carbon to the carbonyl oxygen.
The relative stability of these tautomers is governed by several factors, including:
-
Aromaticity: The pyrimidine ring is aromatic. The formation of the enol tautomer may alter the electronic distribution within the ring, potentially impacting its aromatic character.
-
Intramolecular Hydrogen Bonding: The enol form has the potential for intramolecular hydrogen bonding between the hydroxyl proton and one of the ring nitrogen atoms. This can significantly stabilize the enol tautomer.
-
Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. Polar solvents may favor the more polar tautomer through hydrogen bonding and dipole-dipole interactions.
-
pH: The acidity or basicity of the medium can catalyze the interconversion between tautomers and shift the equilibrium.
Caption: Keto-enol tautomerism in this compound.
Experimental Investigation of Tautomerism
A multi-faceted experimental approach is necessary to definitively characterize the tautomeric forms of this compound in different states and environments.
Synthesis of this compound
Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway for this compound.
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating tautomeric equilibria.
-
¹H NMR: The aldehyde proton in the keto form is expected to appear as a singlet in the downfield region (δ 9-10 ppm). The enol form would show a characteristic vinyl proton signal and a hydroxyl proton signal, the chemical shift of which would be solvent-dependent. The disappearance of the aldehyde signal and the appearance of the vinyl and hydroxyl signals would indicate the presence of the enol tautomer.
-
¹³C NMR: The carbonyl carbon of the aldehyde typically resonates at around δ 190-200 ppm. In the enol form, this signal would be replaced by signals corresponding to a vinyl carbon and a carbon bearing a hydroxyl group, which appear at higher field.
-
Variable Temperature NMR: Studying the NMR spectra at different temperatures can provide thermodynamic information about the tautomeric equilibrium.
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for the presence of specific functional groups.
-
Aldehyde Form: A strong absorption band corresponding to the C=O stretch of the aldehyde group is expected in the region of 1680-1710 cm⁻¹.
-
Enol Form: The presence of the enol tautomer would be indicated by a broad O-H stretching band around 3200-3600 cm⁻¹ and a C=C stretching band.
3.2.3. X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. If crystals of sufficient quality can be obtained, this technique can determine the precise bond lengths and angles, confirming which tautomer is present in the crystalline form. Studies on related 2-amino-5,6-dimethylpyrimidin-4-one have shown that different tautomers can be isolated in the solid state depending on the crystallization conditions[2].
Solvent and pH-Dependent Studies
To understand the influence of the environment on the tautomeric equilibrium, spectroscopic analyses should be performed in a variety of solvents of differing polarity and in aqueous solutions at different pH values. UV-Vis spectroscopy can be a useful tool for these studies, as the different electronic structures of the tautomers will likely result in different absorption maxima.
Computational Modeling of Tautomeric Forms
In the absence of extensive experimental data, computational chemistry provides a powerful means to predict the relative stabilities of the tautomers of this compound.
Methodology:
-
Geometry Optimization: The structures of the aldehyde and enol tautomers can be optimized using density functional theory (DFT) methods (e.g., B3LYP functional with a suitable basis set like 6-311++G(d,p)).
-
Energy Calculations: The relative electronic energies of the optimized structures can be calculated to predict the more stable tautomer in the gas phase.
-
Solvent Modeling: The influence of solvents can be incorporated using implicit solvent models (e.g., Polarizable Continuum Model - PCM).
-
Spectroscopic Prediction: Computational methods can also be used to predict NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to aid in spectral assignment.
Expected Outcomes:
Computational studies on similar heterocyclic systems often show that while the keto form is more stable in the gas phase, the enol form can be significantly stabilized by polar solvents and intramolecular hydrogen bonding.
Implications for Drug Development and Materials Science
The tautomeric state of this compound has significant implications for its application:
-
Reactivity: The aldehyde and enol forms exhibit different reactivity. The aldehyde is an electrophile, susceptible to nucleophilic attack at the carbonyl carbon. The enol form can act as a nucleophile at the α-carbon. Understanding the predominant tautomeric form is crucial for predicting the outcome of chemical reactions.
-
Biological Activity: Tautomerism can affect how a molecule interacts with biological targets. The different hydrogen bonding capabilities and shapes of the tautomers can lead to different binding affinities for enzymes and receptors.
-
Physicochemical Properties: Tautomerism influences properties such as solubility, lipophilicity, and pKa, which are critical parameters in drug development.
Conclusion
While direct experimental evidence for the tautomerism of this compound is not yet available in the scientific literature, a strong theoretical basis and a clear path for its investigation exist. By employing a combination of synthesis, advanced spectroscopic techniques, and computational modeling, researchers can elucidate the tautomeric behavior of this important molecule. A thorough understanding of its tautomerism will be instrumental in unlocking its full potential in the development of new pharmaceuticals and advanced materials.
References
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Hall, V. M., Bertke, J. A., & Swift, J. A. (2016). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 6), 460–464. [Link]
- Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine. (1994).
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PubChem. (n.d.). 4,6-Dimethylpyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Tautomers of 2-pyrimidinamine and of isocytosine. Retrieved from [Link]
-
Karuppasamy, P., et al. (2018). Synthesis, crystal growth, structure and characterization of a novel third order nonlinear optical organic single crystal: 2-Amino 4,6-Dimethyl Pyrimidine 4-nitrophenol. Optical Materials, 84, 475-489. [Link]
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Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Drug Design & Discovery, 18(6), 578-585. [Link]
-
ResearchGate. (n.d.). Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Aldol Condensation Reactions Involving 4,6-Dimethylpyrimidine-2-carbaldehyde
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the pyrimidine scaffold remains a cornerstone of innovation. Its prevalence in biologically active molecules and functional materials necessitates a deep and practical understanding of its synthetic transformations. This guide is crafted for the hands-on researcher, scientist, and drug development professional. It moves beyond theoretical discussions to provide actionable insights and detailed protocols for the aldol condensation of 4,6-dimethylpyrimidine-2-carbaldehyde. While direct literature on this specific aldehyde as an aldol substrate is sparse, the principles governing the reactivity of heteroaromatic aldehydes are well-established. This document synthesizes these principles, offering a robust framework for experimental design and execution. Our focus is on the "why" behind each step, fostering a deeper understanding that empowers innovation at the bench.
Scientific Foundation: The Aldol Condensation of a Heteroaromatic Aldehyde
The aldol condensation is a pillar of C-C bond formation in organic synthesis.[1] When applied to heteroaromatic aldehydes such as this compound, it opens pathways to novel molecular architectures with significant potential in medicinal chemistry and materials science. The reaction, in this context, is typically a Claisen-Schmidt condensation, where the heteroaromatic aldehyde reacts with an enolizable ketone or aldehyde in the presence of a base or acid catalyst.[2][3]
Mechanistic Insights: A Tale of Nucleophiles and Electrophiles
The reaction proceeds via the formation of an enolate from the ketone partner under basic conditions. This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The resulting β-hydroxy ketone intermediate can then undergo dehydration, often facilitated by heat, to yield a highly conjugated α,β-unsaturated ketone, commonly known as a chalcone.[4]
The electron-withdrawing nature of the pyrimidine ring is anticipated to enhance the electrophilicity of the aldehyde's carbonyl carbon, thereby promoting the initial nucleophilic attack. This heightened reactivity is a key consideration in experimental design, influencing the choice of base and reaction temperature.
Figure 1: Generalized mechanism for the base-catalyzed Aldol condensation.
The Significance of the Resulting Chalcone-like Structures
The products of these reactions, pyrimidinyl-chalcones, are of significant interest. Chalcones are well-regarded scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and antitumor properties.[5] The incorporation of the 4,6-dimethylpyrimidine moiety is hypothesized to enhance these activities and introduce novel pharmacological profiles due to the pyrimidine ring's ability to participate in hydrogen bonding and other molecular interactions within biological systems.
Experimental Protocols: From Theory to Practice
The following protocols are designed to be robust starting points for the exploration of aldol condensations with this compound. They are based on established procedures for similar heteroaromatic aldehydes.[6]
General Considerations for Self-Validating Protocols
-
Purity of Reagents: The success of an aldol condensation is highly dependent on the purity of the starting materials. Ensure that this compound and the ketone are free from acidic or basic impurities.
-
Solvent Choice: The choice of solvent can significantly influence reaction rates and yields. Ethanol is a common choice as it effectively dissolves both the reactants and the base catalyst.
-
Temperature Control: While many Claisen-Schmidt condensations proceed at room temperature, gentle heating may be required to drive the dehydration of the aldol addition product to the final α,β-unsaturated ketone.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction, allowing for the determination of the optimal reaction time and preventing the formation of side products.
Protocol 1: Synthesis of (E)-1-phenyl-3-(4,6-dimethylpyrimidin-2-yl)prop-2-en-1-one
This protocol details the reaction of this compound with acetophenone.
Materials:
-
This compound
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and acetophenone (1.05 eq) in 95% ethanol (20 mL).
-
Prepare a 10% aqueous solution of sodium hydroxide.
-
Slowly add the NaOH solution (0.5 eq) to the stirred solution of the carbonyl compounds at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The formation of a new, less polar spot corresponding to the chalcone product should be observed.
-
Continue stirring at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting aldehyde.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to a neutral pH.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the crude product and purify by recrystallization from a suitable solvent such as ethanol.
Figure 2: Experimental workflow for the synthesis of a pyrimidinyl-chalcone.
Characterization of the Product
The structure of the synthesized chalcone should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the presence of the α,β-unsaturated system and the correct connectivity of the aromatic and pyrimidinyl rings.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the enone system.
Data Presentation and Expected Outcomes
The following table provides hypothetical data based on typical yields and characterization data for analogous reactions.
| Parameter | Expected Value |
| Yield | 60-80% |
| Appearance | Pale yellow to yellow solid |
| ¹H NMR (CDCl₃, δ) | 7.0-8.5 (m, Ar-H, pyrimidine-H), 6.8-7.5 (d, vinyl-H) |
| ¹³C NMR (CDCl₃, δ) | 185-195 (C=O), 120-150 (vinyl-C, Ar-C, pyrimidine-C) |
| IR (KBr, cm⁻¹) | 1650-1670 (C=O stretch), 1580-1600 (C=C stretch) |
Troubleshooting and Field-Proven Insights
-
Low Yield: If the yield is low, consider increasing the reaction time or gently heating the reaction mixture (e.g., to 40-50 °C) to promote dehydration. Also, ensure the stoichiometry of the base is appropriate; too much base can lead to side reactions.
-
Formation of Side Products: The formation of multiple products can occur if the ketone can form more than one enolate or if self-condensation of the ketone is significant. Using a slight excess of the aldehyde can sometimes mitigate the self-condensation of the ketone.
-
Difficulty in Precipitation: If the product does not precipitate upon acidification, extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) will be necessary.
Concluding Remarks for the Innovating Scientist
The aldol condensation of this compound represents a promising yet underexplored avenue for the synthesis of novel heterocyclic compounds. The protocols and insights provided herein serve as a foundational guide for researchers to embark on the synthesis and evaluation of these potentially valuable molecules. The true potential of these pyrimidinyl-chalcones awaits discovery, and it is our hope that this guide will catalyze further research and innovation in this exciting area of chemical science.
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The Aldol Condensation. Magritek. Available at: [Link]
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Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations. National Institutes of Health. Available at: [Link]
-
Claisen-Schmidt Condensation. University of Wisconsin-Whitewater. Available at: [Link]
-
Aldol Reactions. Chad's Prep. Available at: [Link]
-
Claisen-Schmidt Condensation. Cambridge University Press. Available at: [Link]
-
Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. ResearchGate. Available at: [Link]
-
Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. Available at: [Link]
Sources
Application Notes and Protocols: Creating and Utilizing Fluorescent Probes with a 4,6-Dimethylpyrimidine Core
Part 1: The Emergence of the 4,6-Dimethylpyrimidine Core in Fluorescent Probe Design
Unveiling the Potential: Significance and Advantages
For researchers and professionals in drug development, the quest for more precise and effective molecular tools is perpetual. Fluorescent probes are instrumental in visualizing and quantifying biological processes at the subcellular level.[1] The choice of the core fluorophore is paramount, dictating the probe's photophysical properties and its suitability for specific applications. The 4,6-dimethylpyrimidine scaffold has emerged as a promising core for developing novel fluorescent probes due to a unique combination of chemical and photophysical attributes.
The pyrimidine ring, being electron-deficient, forms the basis of a robust donor-π-acceptor (D-π-A) architecture. This configuration is fundamental to the design of "push-pull" fluorophores, where intramolecular charge transfer (ICT) from an electron-donating group to the electron-accepting pyrimidine core governs the fluorescence properties.[2] The methyl groups at the 4 and 6 positions are not merely passive substituents; they enhance the electron-donating character of the attached functionalities through hyperconjugation and can provide steric hindrance to prevent aggregation-induced quenching, a common pitfall in probe design.[3] This leads to probes with potentially high fluorescence quantum yields and good photostability. Furthermore, the multiple reaction sites on the pyrimidine ring offer rich possibilities for chemical modification, allowing for the fine-tuning of photophysical properties and the introduction of specific targeting moieties.[4]
The Science of Seeing: Fundamental Principles of Fluorescence
Fluorescence is a photoluminescent process wherein a molecule absorbs a photon of light, exciting an electron to a higher energy state. The subsequent return of the electron to its ground state is accompanied by the emission of a photon of lower energy (longer wavelength). The energy difference between the excitation and emission maxima is known as the Stokes shift. A larger Stokes shift is generally desirable as it minimizes self-absorption and improves the signal-to-noise ratio.
The design of fluorescent probes hinges on modulating this process. Often, a "turn-on" mechanism is employed where the probe is initially non-fluorescent (or weakly fluorescent) and becomes highly fluorescent upon interaction with its target analyte.[5] This can be achieved through various mechanisms, including the inhibition or activation of ICT, as well as Förster resonance energy transfer (FRET) and photoinduced electron transfer (PeT).[6]
A Versatile Scaffold: General Structure and Mechanism
A typical fluorescent probe based on the 4,6-dimethylpyrimidine core consists of three key components: the 4,6-dimethylpyrimidine core as the electron acceptor, an electron-donating group (e.g., dimethylaniline), and a recognition unit that selectively interacts with the target analyte. The electron donor and acceptor are often connected by a π-conjugated bridge to facilitate ICT.
Caption: General architecture of a 4,6-dimethylpyrimidine-based fluorescent probe.
Part 2: From Concept to Reality: Synthesis and Characterization
The Blueprint: Rationale for a Versatile Synthetic Strategy
The synthesis of 4,6-dimethylpyrimidine-based probes is designed for modularity, allowing for the facile introduction of various donor and recognition groups. A common and effective approach involves a condensation reaction to form the core, followed by functionalization. For instance, a one-pot reaction of a suitable aldehyde, an amine, and a barbituric acid derivative can yield the pyrimidine core.[7] Subsequent modifications can then be performed to attach the desired functionalities.
In the Lab: A General Synthetic Protocol
This protocol outlines a general method for synthesizing a 4,6-dimethylpyrimidine-based fluorescent probe.
Caption: Synthetic workflow for a 4,6-dimethylpyrimidine-based fluorescent probe.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1 mmol), amine (1 mmol), and 1,3-dimethylbarbituric acid (1 mmol) in methanol (20 mL).[7]
-
Catalysis: Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out. If so, filter the solid and wash with cold methanol. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Functionalization (if necessary): The synthesized core can be further functionalized. For example, if a halogen is present on the pyrimidine ring, a Suzuki coupling can be performed to introduce an aryl group.[3]
-
Final Purification: Purify the final probe using column chromatography.
Verifying the Blueprint: Purification and Structural Characterization
Purity and correct structure are critical for reliable probe performance.
-
Purification: Column chromatography is the standard method. The choice of stationary and mobile phases will depend on the polarity of the compound.
-
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
Illuminating the Properties: A Protocol for Photophysical Characterization
Understanding the photophysical properties is essential to evaluate the probe's performance.[8]
Step-by-Step Protocol:
-
Sample Preparation: Prepare stock solutions of the probe in a suitable solvent (e.g., DMSO) and then dilute to the desired concentration (e.g., 10 µM) in the solvent of interest.
-
UV-Vis Absorption Spectroscopy: Record the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs).
-
Fluorescence Spectroscopy:
-
Using a fluorometer, excite the sample at its λ_abs and record the emission spectrum to determine the maximum emission wavelength (λ_em).
-
The Stokes shift is calculated as λ_em - λ_abs.
-
-
Quantum Yield (Φ_F) Determination: The fluorescence quantum yield is determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The following equation is used: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Solvatochromism Study: Record the absorption and emission spectra in a range of solvents with varying polarities to assess the probe's sensitivity to its environment.
At a Glance: Summary of Photophysical Properties
| Property | Typical Range for 4,6-Dimethylpyrimidine Probes | Significance |
| λ_abs (nm) | 400 - 550 | Determines the optimal excitation wavelength. |
| λ_em (nm) | 450 - 650 | Dictates the emission color and detection channel. |
| Stokes Shift (nm) | 50 - 150 | A larger shift minimizes self-absorption. |
| Quantum Yield (Φ_F) | 0.1 - 0.8 | A higher value indicates a brighter probe. |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | 20,000 - 80,000 | A higher value indicates more efficient light absorption. |
| Solvatochromism | Moderate to High | Indicates sensitivity to the local environment's polarity. |
Part 3: In Action: Cellular Imaging Applications
Peering into the Cell: The Principle of Live-Cell Imaging
Fluorescent probes with a 4,6-dimethylpyrimidine core can be designed to be lipophilic, enabling them to readily cross cell membranes and accumulate in specific organelles, such as lipid droplets.[3][9] The fluorescence of the probe can then be visualized using fluorescence microscopy, providing spatial and temporal information about the target.
A Practical Guide: Staining and Imaging Lipid Droplets
This protocol provides a method for using a lipophilic 4,6-dimethylpyrimidine-based probe for imaging lipid droplets in live cells.[10]
Caption: Workflow for live-cell imaging using a fluorescent probe.
Step-by-Step Protocol:
-
Cell Culture: Plate cells (e.g., HeLa cells) on glass-bottom dishes or coverslips and culture overnight in a suitable medium.
-
Probe Preparation: Prepare a stock solution of the 4,6-dimethylpyrimidine probe (e.g., 1 mM in DMSO). Just before use, dilute the stock solution to the final working concentration (e.g., 1-10 µM) in a serum-free medium.
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with PBS to remove any unbound probe.
-
Add fresh culture medium or imaging buffer to the cells.
-
-
Imaging:
-
Mount the dish or coverslip on a fluorescence microscope.
-
Excite the cells with a light source corresponding to the probe's λ_abs and collect the emission using a filter set appropriate for the probe's λ_em.
-
Acquire images using a suitable camera.
-
Making Sense of the Light: Data Analysis and Interpretation
The acquired images can be analyzed to quantify the fluorescence intensity in specific regions of interest (e.g., lipid droplets). This can provide information on the abundance of the target analyte or the localization of the probe. Co-localization studies with known organelle markers can be performed to confirm the subcellular localization of the probe.
Part 4: Navigating Challenges: Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | - Low probe concentration- Photobleaching- Incorrect filter set | - Increase probe concentration or incubation time- Use an anti-fade mounting medium or reduce exposure time- Ensure excitation and emission filters match the probe's spectra |
| High background fluorescence | - Incomplete washing- Probe aggregation | - Increase the number of washing steps- Filter the probe solution before use |
| Cell toxicity | - High probe concentration- Prolonged incubation | - Perform a dose-response curve to determine the optimal, non-toxic concentration- Reduce the incubation time |
Part 5: Foundational Knowledge: References
-
A highly selective multi-responsive fluorescence sensor for Zn2+ based on a diarylethene with a 4,6-dimethylpyrimidine unit. PubMed. [Link]
-
Pyrimidine-Based Fluorescent Probe for Monitoring Mitophagy via Detection of Mitochondrial pH Variation. ResearchGate. [Link]
-
Experimental and Computational Investigation of the Photophysical Properties of a Series of Luminescent D−A−D' and D−A−A' Pyrimidines. ResearchGate. [Link]
-
Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series. PubMed. [Link]
-
Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. PMC. [Link]
-
Symmetry dual functional pyrimidine-BODIPY probes for imaging targeting and activity study. Frontiers. [Link]
-
Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Publishing. [Link]
-
Facile synthesis of a two-photon fluorescent probe based on pyrimidine 2-isothiocyanate and its application in bioimaging. RSC Publishing. [Link]
-
Thienopyrimidine-derived multifunctional fluorescence sensor for the detection of Cu2+, Fe3+, and PPi in different solvents. PubMed. [Link]
-
Fluorescence probes for bioimaging: synthesis, photophysical properties and applications. Digital Commons @ NJIT. [Link]
-
Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. PMC. [Link]
-
Fluorophores for single-molecule imaging in living cells: characterizing and optimizing DCDHF photophysics. ResearchGate. [Link]
-
Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging. Vietnam Journal of Chemistry. [Link]
-
Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications. MDPI. [Link]
-
Methodology for Quantitative Characterization of Fluorophore Photoswitching to Predict Superresolution Microscopy Image Quality. PMC. [Link]
-
Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. PMC. [Link]
-
Photophysical Properties of Fluorescent Labels: A Meta-Analysis to Guide Probe Selection Amidst Challenges with Available Data. ResearchGate. [Link]
-
Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa. RSC Publishing. [Link]
-
A molecular probe based on pyrimidine imidazole derivatives for stable super-resolution endoplasmic reticulum imaging in living cells. New Journal of Chemistry. [Link]
-
Development of fluorescent probes for bioimaging applications. PMC. [Link]
-
BODIPY-Based Fluorescent Probes for Biothiols. ResearchGate. [Link]
-
Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. MDPI. [Link]
Sources
- 1. Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photophysical properties of NIR-emitting fluorescence probes: insights from TD-DFT - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. A highly selective multi-responsive fluorescence sensor for Zn2+ based on a diarylethene with a 4,6-dimethylpyrimidine unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dimethylpyrimidine-2-carbaldehyde
Welcome to the technical support center for the synthesis of 4,6-dimethylpyrimidine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most established and reliable method is the selective oxidation of the methyl group at the C2-position of 2,4,6-trimethylpyrimidine. This transformation is typically achieved using selenium dioxide (SeO₂) in a suitable solvent. This reaction, known as the Riley oxidation, is favored because the methyl group at the C2-position is more electron-deficient and thus more activated towards oxidation compared to the methyl groups at the C4 and C6 positions.
Q2: What is the chemical principle behind the selective oxidation with Selenium Dioxide?
The selective oxidation of an activated methyl group, such as the one at the C2-position of the pyrimidine ring, by selenium dioxide (SeO₂) follows the Riley oxidation mechanism. The key steps are:
-
Ene Reaction: The reaction initiates with an ene reaction between the enol or enamine tautomer of the substrate and the electrophilic selenium of SeO₂.
-
[1][2]-Sigmatropic Rearrangement: This is followed by a[1][2]-sigmatropic rearrangement of the resulting allyl selenite ester. This step is crucial for transferring the oxygen atom to the carbon skeleton.
-
Hydrolysis: The resulting selenium-containing intermediate is then hydrolyzed during the work-up to yield the desired aldehyde and elemental selenium (Se), which typically precipitates as a red solid.
The increased reactivity of the C2-methyl group is attributed to the electronic effect of the two adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the intermediates formed during the oxidation process.
Caption: Decision tree for troubleshooting low conversion.
-
Causality 1: Reagent Inactivity. Selenium dioxide is hygroscopic and its reactivity can decrease upon prolonged storage or exposure to moisture. [3] * Solution: Use freshly opened, high-purity SeO₂. If the quality is uncertain, it can be purified by sublimation.
-
Causality 2: Sub-optimal Reaction Temperature. The oxidation requires sufficient thermal energy to proceed at a reasonable rate.
-
Solution: Ensure the reaction mixture reaches and maintains the target temperature. For solvents like 1,4-dioxane, this typically means maintaining a gentle reflux. If using a lower-boiling solvent, the reaction time may need to be significantly extended.
-
-
Causality 3: Insufficient Reaction Time. Complex oxidations can be slower than anticipated.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration, extend the reaction time, checking every 4-6 hours until consumption of the starting material plateaus.
-
Issue 2: Formation of Significant Byproducts
Q: My crude product NMR shows the desired aldehyde, but also a significant peak corresponding to 4,6-dimethylpyrimidine-2-carboxylic acid. How can I prevent this over-oxidation?
A: Over-oxidation to the carboxylic acid is a primary competing pathway, especially with prolonged reaction times or excess oxidant.
-
Causality: Stoichiometry and Reaction Control. Using a stoichiometric excess of SeO₂ or allowing the reaction to proceed long after the starting material is consumed can lead to the oxidation of the newly formed aldehyde.
-
Solutions & Optimization:
-
Control Stoichiometry: Use a precise molar equivalent of SeO₂ (typically 1.0 to 1.1 equivalents). An excess should be avoided.
-
Catalytic Approach: A more elegant solution is to use a catalytic amount of SeO₂ (e.g., 0.05-0.1 eq) with a co-oxidant like tert-butyl hydroperoxide (t-BuOOH). [4]This method maintains a low steady-state concentration of the active oxidant, which can improve selectivity for the aldehyde.
-
Careful Monitoring: Stop the reaction as soon as TLC indicates that the starting material has been consumed. Do not let the reaction run unnecessarily overnight without monitoring.
-
| Parameter | Standard Method (Stoichiometric SeO₂) | Catalytic Method (SeO₂/t-BuOOH) | Rationale |
| SeO₂ (eq.) | 1.0 - 1.1 | 0.05 - 0.1 | Reduces the risk of over-oxidation. [4] |
| Co-oxidant | None | tert-Butyl hydroperoxide (2-3 eq.) | Regenerates the active Se(IV) species in situ. |
| Selectivity | Moderate to Good | Good to Excellent | Lower concentration of the active oxidant favors stopping at the aldehyde stage. |
| Work-up | More challenging (selenium removal) | Simpler (less selenium waste) | Less elemental selenium to filter. |
Issue 3: Difficulties in Product Purification
Q: I am struggling to purify the final product. I have a red/black solid (elemental selenium) that is difficult to filter, and the aldehyde seems to streak or degrade on my silica gel column.
A: Purification of pyrimidine aldehydes can be challenging due to the presence of selenium byproducts and the moderate polarity and potential instability of the aldehyde.
-
Problem 1: Removal of Elemental Selenium. The red or black allotropes of selenium formed during the reaction can be very finely divided and may clog filter paper.
-
Solution: After cooling the reaction mixture, dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter the suspension through a pad of Celite® or diatomaceous earth. This provides a larger surface area and prevents clogging, ensuring efficient removal of selenium particles. Wash the pad thoroughly with the solvent to recover any adsorbed product.
-
-
Problem 2: Degradation on Silica Gel. Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to streaking, low recovery, or formation of baseline impurities.
-
Solution 1 (Neutralization): Deactivate the silica gel before use. This can be done by preparing the column slurry with an eluent containing 0.5-1% triethylamine or pyridine. This neutralizes the acidic sites on the silica, preventing product degradation.
-
Solution 2 (Alternative Stationary Phase): Consider using a less acidic stationary phase, such as neutral alumina, for the column chromatography.
-
Solution 3 (Recrystallization): If the crude product is sufficiently pure (>85-90%), attempt recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or toluene, as an alternative to chromatography.
-
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis via stoichiometric selenium dioxide oxidation.
Reagents & Equipment:
-
2,4,6-Trimethylpyrimidine
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite® 545
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Standard glassware for work-up and chromatography
Caption: Experimental workflow for the synthesis and purification.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4,6-trimethylpyrimidine (1.0 eq.), selenium dioxide (1.1 eq.), and anhydrous 1,4-dioxane (approx. 0.2 M concentration).
-
Heating: Heat the mixture to reflux (oil bath temperature ~110-115 °C) with vigorous stirring. The mixture will typically turn dark as elemental selenium precipitates.
-
Monitoring: Allow the reaction to proceed for 12-24 hours. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Cooling and Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the dark suspension with ethyl acetate (3-5 times the volume of dioxane). Filter the mixture through a 1-2 inch pad of Celite® in a Büchner funnel. Wash the filter cake thoroughly with additional ethyl acetate until the filtrate runs clear.
-
Aqueous Work-up: Transfer the combined filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash helps remove any acidic byproducts, including selenious acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, typically as a yellow or brown oil/solid.
-
Purification: Purify the crude material by column chromatography on silica gel. Use a gradient eluent system, for example, starting from 100% hexanes and gradually increasing the proportion of ethyl acetate. Crucially, add ~1% triethylamine to your eluent system to prevent product degradation on the column.
-
Final Product: Combine the pure fractions as identified by TLC and evaporate the solvent to afford this compound.
References
-
Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 252. Fission of the substituted methylene group by selenium dioxide. A new method for the direct dehydrogenation of certain hydrocarbons and for the direct oxidation of ketones and of compounds containing the methylene group. Journal of the Chemical Society (Resumed), 1875-1883. [Link]
-
Sharpless, K. B., & Lauer, R. F. (1972). A new selenoxide fragmentation. A simple, general method for the synthesis of allylic alcohols. Journal of the American Chemical Society, 94(20), 7154-7155. [Link]
-
Rabjohn, N. (1976). Selenium Dioxide Oxidation. Organic Reactions, 24, 261-415. [Link]
-
AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved January 27, 2026, from [Link] [4]5. Emporia State University. (2012). The use of selenium (IV) oxide to oxidize aromatic methyl groups. ESIRC. [Link] [5]6. ResearchGate. (2021). How to prepare selenium dioxide from selenium powder? Retrieved January 27, 2026, from [Link]
Sources
Column chromatography conditions for purifying 4,6-Dimethylpyrimidine-2-carbaldehyde
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 4,6-Dimethylpyrimidine-2-carbaldehyde. The successful isolation of this intermediate is critical for subsequent synthetic steps, and column chromatography remains the most effective method for achieving high purity. This document provides in-depth, field-proven insights into the process, focusing on troubleshooting common issues and explaining the scientific rationale behind each procedural choice.
Introduction to the Purification Challenge
This compound is a moderately polar heterocyclic compound. Its purification via silica gel chromatography is generally straightforward, but its pyrimidinic nitrogens and the electrophilic aldehyde group introduce specific challenges. These functional groups can interact strongly with the acidic surface of standard silica gel, potentially leading to issues such as peak tailing, irreversible adsorption, or even degradation. This guide is structured to help you anticipate and resolve these problems effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address the most common challenges encountered during the column chromatography of this compound.
Q1: My compound is streaking badly on the TLC plate and the column is giving broad, tailing peaks. What is the underlying cause and how can I fix it?
A: This is the most frequently reported issue and is almost always due to the interaction between the basic nitrogen atoms in the pyrimidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding prevents a clean equilibrium between the stationary and mobile phases, resulting in "tailing."
Causality: The lone pairs on the pyrimidine nitrogens can form strong hydrogen bonds with or even be protonated by the acidic silanol groups. This causes a portion of the molecules to "stick" to the stationary phase longer than others, smearing the elution band.
Troubleshooting Steps:
-
Mobile Phase Modification (Preferred Method): The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a volatile base to your eluent system.
-
Action: Add 0.5% to 1% triethylamine (TEA) or pyridine to your chosen mobile phase (e.g., Hexane:Ethyl Acetate).
-
Mechanism: The amine competitively binds to the active silanol sites, effectively "masking" them from your pyrimidine compound. This allows for a much cleaner partition equilibrium, resulting in sharp, symmetrical peaks.[1]
-
-
Stationary Phase Choice: If base addition is not desirable for your final product, consider a different stationary phase.
-
Action: Use neutral alumina instead of silica gel. Alumina is generally less acidic and can mitigate this issue.
-
Caveat: You will need to re-optimize your mobile phase system, as the selectivity of alumina differs from silica.
-
Q2: I'm having trouble finding a mobile phase that gives good separation. Either my compound stays at the baseline or it runs with the solvent front.
A: This is a classic problem of optimizing eluent polarity. This compound's polarity requires a carefully balanced mobile phase. The fundamental principle of normal-phase chromatography is that a more polar mobile phase will increase the Rf value (move the compound further up the plate/faster down the column).[2][3]
Troubleshooting Protocol:
-
Systematic TLC Analysis: Do not guess. Methodically test a range of solvent systems. A good starting point is a mixture of a non-polar solvent like Hexane (or Petroleum Ether) and a moderately polar solvent like Ethyl Acetate (EtOAc).
-
Start with Low Polarity: Begin with a low polarity mixture, such as 9:1 Hexane:EtOAc.
-
Gradually Increase Polarity: Systematically increase the proportion of ethyl acetate. Test ratios like 4:1, 2:1, and 1:1.
-
Target an Rf Value: For optimal separation on a column, aim for an Rf value of 0.25 - 0.35 for your target compound on the TLC plate.[1] This Rf provides a good balance, ensuring the compound moves efficiently through the column while still allowing for separation from impurities.
| Solvent System (Hexane:Ethyl Acetate) | Expected Observation for Target Compound | Action |
| 9:1 | Compound at baseline (Rf ≈ 0) | Increase polarity |
| 4:1 | Compound moves slightly (Rf ≈ 0.1-0.2) | Increase polarity |
| 2:1 | Compound at optimal Rf (≈ 0.3) | Use for column |
| 1:1 | Compound moves too high (Rf > 0.6) | Decrease polarity |
Q3: After running the column, my yield is very low, and I suspect the aldehyde is degrading. Is this possible?
A: Yes, aldehydes can be sensitive to the acidic environment of silica gel.[1] While this compound is relatively stable, prolonged exposure can lead to degradation or side reactions, especially if reactive solvents are used.
Potential Degradation Pathways:
-
Acetal/Hemiacetal Formation: If your mobile phase contains an alcohol (e.g., methanol, ethanol), the aldehyde can react on the acidic silica surface to form a hemiacetal or acetal.[1] These byproducts are much more polar and may remain on the column, leading to apparent yield loss.
-
Oxidation: While less common during chromatography itself, aldehydes can oxidize to the corresponding carboxylic acid.[4] If the crude material contains hydroperoxides from the reaction workup, the silica can facilitate this transformation.
Preventative Measures:
-
Avoid Alcoholic Solvents: Do not use methanol or ethanol as the primary polar modifier in your eluent unless absolutely necessary. Stick to solvents like ethyl acetate, diethyl ether, or dichloromethane.
-
Work Quickly: Do not let the compound sit on the silica column for an extended period. Prepare the column, load the sample, and run the separation in a timely manner.
-
Use Deactivated Silica: As mentioned in Q1, adding triethylamine to the eluent not only prevents tailing but also neutralizes the acidic environment, significantly reducing the risk of acid-catalyzed degradation.[1]
-
Consider Alumina: If degradation persists, switching to neutral alumina is a viable alternative.
Experimental Workflow: Step-by-Step Protocol
This protocol provides a robust starting point for the purification process.
Step 1: Thin-Layer Chromatography (TLC) Optimization
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on at least three different TLC plates.
-
Develop each plate in a different solvent system (e.g., 4:1, 2:1, 1:1 Hexane:Ethyl Acetate).
-
Add 0.5% triethylamine to the TLC developing chambers to simulate the column conditions.
-
Identify the system that provides an Rf of ~0.3 for the desired product with good separation from impurities.
Step 2: Column Preparation (Slurry Packing)
-
Select a column with an appropriate diameter for your sample size (a 30:1 to 50:1 ratio of silica:crude compound by weight is recommended).
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, create a slurry of silica gel in your chosen low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[5]
-
Drain the solvent until it is level with the top of the silica bed, being careful not to let the column run dry. Add another thin layer of sand on top.
Step 3: Sample Loading (Dry Loading Recommended)
-
Dissolve your crude material in a minimal amount of a volatile solvent (like dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude material) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until a fine, free-flowing powder is obtained.[5]
-
Gently add this powder to the top of the packed column. This technique prevents band broadening associated with wet loading in a solvent that may be too polar.
Step 4: Elution and Fraction Collection
-
Carefully add your optimized mobile phase (containing 0.5-1% TEA) to the column.
-
Apply gentle air pressure to begin the elution process at a steady flow rate.
-
Collect fractions in an array of test tubes. The size of the fractions should be appropriate for the column size (typically 10-20 mL for a medium-sized column).
Step 5: Analysis and Product Isolation
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Visual Workflow and Logic Diagrams
Diagram 1: Troubleshooting Flowchart for Column Chromatography
This diagram outlines the decision-making process for common purification issues.
Caption: Troubleshooting workflow for purifying the target compound.
Diagram 2: Principle of Normal-Phase Chromatography
This diagram illustrates the key interactions governing the separation process.
Caption: Interactions in normal-phase chromatography.
References
-
BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from BenchChem website.[6]
-
Columbia University. (n.d.). Column chromatography. Retrieved from Columbia University Chemistry website.[2]
-
Harris, E. B. J. (2014). Answer to "What is the best solvent for purifying aldehyde in a column chromatography?". ResearchGate.[1]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from Labtech website.[7]
-
Maldonado-Domínguez, M. (2015). Answer to "Is it possible to purify aldehyde by column? Is there any other method to do purification?". ResearchGate.[4]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302.[5]
-
Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from Pharma Now website.[3]
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from Waters Corporation website.
Sources
Optimizing solvent and temperature for reactions with 4,6-Dimethylpyrimidine-2-carbaldehyde
An in-depth technical guide from the office of the Senior Application Scientist.
Technical Support Center: Optimizing Reactions with 4,6-Dimethylpyrimidine-2-carbaldehyde
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. The unique reactivity of this heterocyclic aldehyde, driven by the electron-withdrawing nature of the pyrimidine ring, makes it a versatile synthetic intermediate. However, this same reactivity can present challenges. This document provides a structured approach to optimizing reaction conditions and mitigating side reactions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the primary transformations of this compound.
Question 1: What are the recommended starting conditions for a Knoevenagel condensation?
Answer: The Knoevenagel condensation is a highly effective method for forming a new carbon-carbon double bond at the 2-position of the pyrimidine ring. The reaction involves the condensation of the aldehyde with an active methylene compound.
Causality Behind Experimental Choices:
-
Active Methylene Compound: The choice of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate) is dictated by the desired functionality in the final product. Compounds with stronger electron-withdrawing groups (like -CN) are more acidic and react more readily.
-
Catalyst: A weak base is typically sufficient to deprotonate the active methylene compound without promoting side reactions like self-condensation of the aldehyde. Piperidine or ammonium acetate are standard choices.[1]
-
Solvent: The solvent plays a crucial role in reactant solubility and reaction rate. Protic solvents like ethanol can facilitate proton transfer, while aprotic polar solvents may also be effective. In some cases, solvent-free conditions or using a water-ethanol mixture can lead to excellent yields and simpler work-ups.[2][3]
Table 1: Solvent Selection Guide for Knoevenagel Condensation
| Solvent | Temperature (°C) | Typical Reaction Time | Advantages & Considerations |
| Ethanol | Reflux | 2-6 hours | Good solubility for reactants; easy to remove.[2] |
| Acetonitrile | Reflux | 4-8 hours | Aprotic alternative; can be useful if reactants are sensitive to protic solvents. |
| Toluene (with Dean-Stark) | Reflux | 3-6 hours | Effectively removes water, driving the equilibrium towards the product. |
| Water:Ethanol (1:1) | Room Temp or 70°C | 0.5-2 hours | Environmentally benign; can lead to rapid reaction and high yields.[3] |
| Solvent-Free | 80-100°C | 1-3 hours | Green chemistry approach; may require higher temperatures. |
Question 2: How can I perform a Wittig reaction to convert the aldehyde into a substituted alkene?
Answer: The Wittig reaction is a cornerstone method for olefination of aldehydes.[4] It involves the reaction of the aldehyde with a phosphonium ylide. The nature of the ylide is critical for determining the stereochemical outcome of the reaction.
Causality Behind Experimental Choices:
-
Ylide Preparation: The ylide is prepared by deprotonating a phosphonium salt with a strong base. The choice of base depends on the acidity of the proton alpha to the phosphorus. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required in an anhydrous aprotic solvent like THF or Toluene.[5][6]
-
Reaction Conditions: The reaction is typically performed under an inert atmosphere (Nitrogen or Argon) due to the air- and moisture-sensitivity of the strong bases and ylides. The addition of the aldehyde is often done at low temperatures (e.g., 0°C or -78°C) to control the reaction rate and improve selectivity.
-
Stereochemistry:
-
Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) generally favor the formation of the (Z)-alkene.
-
Stabilized ylides (e.g., those with an adjacent ester or ketone group) are less reactive and typically yield the (E)-alkene as the major product.[6]
-
Question 3: How can I selectively reduce the aldehyde group to an alcohol?
Answer: The aldehyde can be selectively reduced to the corresponding primary alcohol, 2-(hydroxymethyl)-4,6-dimethylpyrimidine. The key is to choose a reducing agent that is chemoselective for the aldehyde and will not reduce the pyrimidine ring.
Causality Behind Experimental Choices:
-
Mild Reducing Agents: Sodium borohydride (NaBH₄) in an alcoholic solvent (methanol or ethanol) is the reagent of choice for this transformation. It is a mild hydride donor that readily reduces aldehydes and ketones but typically does not affect the aromatic pyrimidine ring.
-
Strong Reducing Agents (Caution): Stronger reducing agents like lithium aluminum hydride (LiAlH₄) should be used with caution. While effective at reducing the aldehyde, LiAlH₄ can, in some cases, add a hydride to the electron-deficient pyrimidine ring, leading to the formation of dihydropyrimidine byproducts.[7] This side reaction is influenced by the substituents on the ring and the reaction conditions.
Troubleshooting Guide
This section is structured to help you diagnose and solve specific problems encountered during your experiments.
Problem 1: Low or No Product Yield
Your reaction shows significant unreacted starting material or a complex mixture of minor products.
Problem 2: Formation of a Significant Side Product
Your reaction yields a substantial amount of an undesired compound alongside or instead of the target molecule.
Table 2: Troubleshooting Common Side Products
| Observed Side Product | Probable Cause | Reaction Type | Mitigation Strategies |
| Cannizzaro products (Disproportionation to alcohol and carboxylic acid) | Reaction performed under strong basic conditions (e.g., concentrated NaOH/KOH). | All aldehyde reactions | Use a milder base (e.g., K₂CO₃, piperidine, or an organic base like DBU). Avoid using a large excess of a strong base. |
| Ring-reduced species (Dihydropyrimidines) | Use of a powerful, non-selective hydride reducing agent. | Reduction | Use a milder reducing agent like NaBH₄ instead of LiAlH₄. Perform the reaction at lower temperatures to increase selectivity.[7] |
| Solvolysis product (e.g., 2-alkoxy-pyrimidine) | Nucleophilic attack by an alcohol solvent (e.g., methanol, ethanol) on the electron-deficient pyrimidine ring, especially under basic conditions. | Condensations in alcohol | Switch to an aprotic solvent such as THF, Toluene, or DMF. This is particularly relevant if harsher basic conditions are required.[8] |
| Self-condensation of aldehyde | Aldehyde is unstable to the reaction conditions, particularly elevated temperatures or strong bases. | All aldehyde reactions | Add the aldehyde slowly to the reaction mixture, especially at lower temperatures. Ensure the base is not excessively strong for the intended transformation. |
Experimental Protocols
These protocols are provided as validated starting points. Optimization may be required for specific substrates or scales.
Protocol 1: Knoevenagel Condensation with Malononitrile
Step-by-Step Methodology:
-
Reactant Mixture: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), malononitrile (1.1 eq), and absolute ethanol (approx. 0.2 M concentration).
-
Catalyst Addition: Add piperidine (0.1 eq) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 78°C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 2-4 hours).
-
Work-up and Purification: Cool the reaction mixture to room temperature. The product will often precipitate as a solid. If it does not, reduce the solvent volume under reduced pressure.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the purified product under vacuum to obtain the final compound.
Protocol 2: Selective Aldehyde Reduction with NaBH₄
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration) in a round-bottom flask with magnetic stirring.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC for the disappearance of the aldehyde.
-
Quenching: Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄.
-
Work-up: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be further purified by column chromatography or recrystallization if necessary.
References
-
Yengoyan, A., et al. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17. Available at: [Link]
-
Rojas, H., et al. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2020(3), M1147. Available at: [Link]
- March, J. (1968). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. McGraw-Hill.
-
Liu, Y., et al. (2007). Reduction of pyrimidine derivatives by LiAlH4. Journal of Chemical Research. Available at: [Link]
-
Moemeni, M. H., et al. A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. Available at: [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
Technical Support Center: Troubleshooting Failed Cyclization Reactions in Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the critical cyclization step of pyrimidine synthesis. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental design. This resource is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.
Section 1: The Biginelli Reaction - Navigating a Classic Multicomponent Synthesis
The Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone of dihydropyrimidinone (DHPM) synthesis. While elegant in its simplicity, it is not without its pitfalls.
Question 1: My Biginelli reaction is yielding a significant amount of a yellow, highly fluorescent byproduct, and my desired DHPM yield is low. What is happening and how can I fix it?
Answer:
This is a classic and frequent issue in Biginelli synthesis. The yellow, fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This side reaction becomes competitive, and sometimes dominant, under certain conditions.
Causality: The Hantzsch pathway is favored at higher temperatures, where urea can decompose to generate ammonia.[1] This in-situ generated ammonia then participates in a reaction with two equivalents of the β-ketoester and one equivalent of the aldehyde, leading to the DHP byproduct. The desired Biginelli reaction, on the other hand, requires the intact urea molecule to react with the aldehyde and one equivalent of the β-ketoester.
Troubleshooting Protocol:
-
Temperature Optimization: This is the most critical parameter. Reduce the reaction temperature. Many Biginelli reactions proceed efficiently at temperatures between 60-80 °C. If you are refluxing in a high-boiling solvent, consider switching to a lower-boiling one or running the reaction at a controlled, lower temperature.
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. While strong Brønsted acids can be effective, they can also promote side reactions. Consider using milder Lewis acids. A comparative study of different catalysts can be highly beneficial.
-
Order of Addition: While a one-pot reaction, the order of reagent addition can sometimes influence the outcome. Try adding the urea portionwise or as the final reagent to the pre-heated mixture of the aldehyde, β-ketoester, and catalyst. This may minimize the premature decomposition of urea.[1]
-
Solvent Choice: The polarity of the solvent can affect reaction rates and selectivity. While ethanol is common, exploring other solvents like acetonitrile or even solvent-free conditions has been shown to improve yields in certain cases.[1]
Question 2: My reaction has gone to completion, but I am struggling to purify my DHPM product from unreacted starting materials and what appears to be an N-acylurea byproduct. What are the best purification strategies?
Answer:
Purification can indeed be challenging due to the similar polarities of the product and certain byproducts. The formation of N-acylureas, arising from the reaction of the β-ketoester with urea, is a common complication.[1]
Troubleshooting Protocol: Purification
-
Recrystallization: This is often the most effective method for purifying DHPMs.
-
Solvent Selection: Ethanol is a good starting point for recrystallization.[2] If your compound is too soluble in ethanol, try a mixed solvent system like ethanol/water or ethyl acetate/hexane. For compounds that are only soluble in highly polar solvents like DMF or DMSO, a diffusion crystallization method can be effective. Dissolve the compound in a minimal amount of DMF and place this solution in a larger container with a more volatile, less polar solvent like dichloromethane (DCM). Allow the DCM vapor to slowly diffuse into the DMF solution, which will gradually decrease the solubility of your product and promote crystallization.[3]
-
-
Flash Column Chromatography: If recrystallization is ineffective, flash column chromatography is the next logical step.
-
Stationary Phase: Standard silica gel (230-400 mesh) is typically used.
-
Eluent System: A gradient of hexane/ethyl acetate is a common starting point. Begin with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity. The addition of a small amount of methanol (1-5%) to the ethyl acetate can help elute more polar compounds. For very polar products, a dichloromethane/methanol gradient may be more effective.[4]
-
TLC Monitoring: Before running the column, it is crucial to determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for your desired compound should be around 0.3.[5]
-
Section 2: The Pinner Pyrimidine Synthesis - Mastering Anhydrous Conditions
The Pinner synthesis, involving the condensation of a 1,3-dicarbonyl compound with an amidine, is a versatile method for preparing a wide range of substituted pyrimidines. Its success, however, is highly dependent on stringent reaction conditions.
Question 3: My Pinner synthesis is consistently failing or giving very low yields, with a complex mixture of byproducts. What are the most likely causes?
Answer:
The Pinner synthesis is notoriously sensitive to moisture. The primary culprits for failure are often related to the hydrolysis of starting materials and key intermediates.[1][6]
Causality: The amidine starting material, often used as a hydrochloride salt, can be hygroscopic and prone to hydrolysis.[1] More critically, the key intermediate in the Pinner reaction is an imidate, which is highly susceptible to hydrolysis to the corresponding ester. This effectively halts the cyclization pathway. Self-condensation of the 1,3-dicarbonyl compound is another common side reaction.[1]
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: This is non-negotiable for a successful Pinner synthesis.
-
Solvents: Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane).
-
Glassware: Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under a stream of dry nitrogen or in a desiccator before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.
-
-
Reagent Quality:
-
Amidine: Use freshly prepared or purchased amidine hydrochloride. If in doubt about its purity or water content, it can be dried under high vacuum.
-
-
Base Selection: The choice and stoichiometry of the base are critical. Strong, non-aqueous bases like sodium ethoxide are commonly used to deprotonate the 1,3-dicarbonyl compound and neutralize the amidine salt.[1] Ensure the stoichiometry is correct to avoid an overly basic or acidic environment.
-
Temperature Control: Monitor the reaction temperature closely. While some reactions require heating to proceed, excessive heat can lead to decomposition of starting materials or intermediates. Use TLC to track the progress of the reaction and determine the optimal temperature.
| Parameter | Recommended Action | Rationale |
| Moisture | Use anhydrous solvents and oven-dried glassware. Run under an inert atmosphere. | Prevents hydrolysis of amidine and imidate intermediates. |
| Amidine Quality | Use fresh, high-purity amidine hydrochloride. | Impure or hydrolyzed amidine will not participate in the reaction. |
| Base | Use a strong, non-aqueous base like sodium ethoxide. | Ensures complete deprotonation of the 1,3-dicarbonyl and neutralization of the amidine salt without introducing water. |
| Temperature | Monitor the reaction by TLC to find the optimal temperature. | Avoids decomposition of thermally sensitive intermediates. |
Table 1: Critical Parameters for a Successful Pinner Pyrimidine Synthesis
Section 3: Beyond the Classics - Troubleshooting Other Pyrimidine Syntheses
While the Biginelli and Pinner reactions are workhorses in pyrimidine synthesis, several other valuable methods exist, each with its own set of potential challenges.
Question 4: I am attempting a one-pot synthesis of 2,4,6-triarylpyrimidines from an acetophenone, an aldehyde, and a nitrogen source, but the reaction is sluggish and gives a low yield. How can I optimize this transformation?
Answer:
The synthesis of 2,4,6-triarylpyrimidines often involves a multi-step, one-pot process that can be sensitive to the choice of catalyst and reaction conditions. Microwave irradiation has been shown to be particularly effective for this transformation.[7]
Experimental Protocol: Microwave-Assisted Synthesis of 2,4,6-Triarylpyrimidines [7]
-
Reagents:
-
Acetophenone (4.0 mmol)
-
Benzaldehyde (4.0 mmol)
-
Hexamethyldisilazane (HMDS) (14.4 mmol) as the nitrogen source
-
BF3·OEt2 (0.5 mmol) as the catalyst
-
Toluene (2 mL) as the solvent
-
-
Procedure:
-
Combine all reagents in a dried 35 mL microwave vial at room temperature.
-
Subject the mixture to microwave irradiation at 150 °C for 30 minutes with stirring.
-
Monitor the consumption of starting materials by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water (10 mL) and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 8:1 and gradually increasing the polarity).
-
Troubleshooting:
-
Low Conversion: If the reaction is not going to completion, ensure that your reagents and solvent are anhydrous. The catalyst, BF3·OEt2, is particularly sensitive to moisture. You can also try increasing the microwave irradiation time in increments of 10-15 minutes.
-
Byproduct Formation: If significant byproducts are observed, consider lowering the reaction temperature or screening other Lewis acid catalysts.
Visualizing the Troubleshooting Process
To aid in diagnosing issues with your pyrimidine synthesis, a logical workflow can be invaluable. The following diagram illustrates a general troubleshooting decision tree.
Caption: A general troubleshooting workflow for failed pyrimidine synthesis.
The following diagram illustrates the competing Biginelli and Hantzsch reaction pathways.
Caption: Competing reaction pathways in the Biginelli synthesis.
References
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025). Benchchem.
- Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021).
- Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. Semantic Scholar.
- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016).
- Common side reactions in the synthesis of pyrimidines and their prevention. (2025). Benchchem.
- Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. (2022). Journal of Medicinal and Chemical Sciences.
- Biginelli vs Hantzsch esters study under infrared radiation and solventless conditions. (2003).
- Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradi
- Application Notes and Protocols for the Purification of 4-Pyrimidine Methanamine Reaction Products. (2025). Benchchem.
- The Gabriel Synthesis. (2025). Master Organic Chemistry.
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
- Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organoc
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- overcoming side reactions in pyrimidine synthesis. (2025). Benchchem.
- Purification of Organic Compounds by Flash Column Chrom
- Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a. (2022). Semantic Scholar.
- The Biginelli reaction in different solvents and in presence of bismuth nitrate: Thermodynamical investig
- A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.
- Synthesis of 2,4,6-triarylpyrimidines.
- Gabriel synthesis troubleshooting. (2023). Reddit.
- Solvent-Free Synthesis of Dihydropyrimidinones Catalyzed by Alumina Sulfuric Acid at Room Temperature. (2025).
- A Systems Biology Workflow to Support the Diagnosis of Pyrimidine and Urea Cycle Disorders. (2022). medRxiv.
- Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega.
- Purification: How to Run a Flash Column. University of Rochester.
- Pyrimidine synthesis. Organic Chemistry Portal.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (2025). Benchchem.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. (2023).
- Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. (2020). RSC Advances.
- Purifying ionic compounds by flash column chrom
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021).
- Synthesis of 2,4,6-Triaryl Pyridines via Decarboxylative Oxidative Coupling of Arylacetic Acids with. (2024).
- BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. DAV University.
- Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organoc
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing.
- HILIC Purification Strategies for Flash Chrom
- Gabriel Synthesis Practice Problems. Pearson.
- An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica.
- Regulation of Pyrimidine Biosynthetic Gene Expression in Bacteria: Repression without Repressors. PubMed Central.
- A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines.
- New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air.
- de novo synthesis of pyrimidine ribonucleotides. DAV University.
- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025).
- Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. MDPI.
- One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020). Beilstein Journals.
- Ch22: Gabriel synthesis of RNH2. University of Calgary.
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- 2. jmchemsci.com [jmchemsci.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04739J [pubs.rsc.org]
Removal of unreacted starting materials from 4,6-Dimethylpyrimidine-2-carbaldehyde
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven troubleshooting and practical guidance for the removal of unreacted starting materials from 4,6-Dimethylpyrimidine-2-carbaldehyde. Our approach is rooted in established chemical principles and field-proven insights to ensure the integrity and purity of your final compound.
Introduction: The Synthetic Context and Anticipated Impurities
A common and efficient synthetic route to obtain this compound is through the oxidation of 2,4,6-trimethylpyrimidine (also known as 2,4,6-collidine)[1]. A frequently employed oxidizing agent for such transformations is selenium dioxide (SeO₂)[2].
This synthetic pathway, illustrated below, informs the likely impurities you may encounter in your crude product mixture.
Based on this, the primary contaminants to address are:
-
Unreacted 2,4,6-Trimethylpyrimidine (Collidine): A basic starting material.
-
4,6-Dimethylpyrimidine-2-carboxylic acid: An acidic byproduct resulting from over-oxidation of the aldehyde.
-
Selenium-containing byproducts: Residuals from the oxidizing agent.
This guide will provide a systematic approach to remove these impurities effectively.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question 1: My crude product is an oily residue with a strong basic odor. How do I remove the unreacted starting material?
Answer: The basic odor strongly suggests the presence of unreacted 2,4,6-trimethylpyrimidine (collidine). An acid-base extraction is the most effective method for its removal. Collidine, being a basic compound, will be protonated in an acidic aqueous solution, rendering it water-soluble and allowing for its separation from the neutral organic layer containing your desired aldehyde.
Protocol 1: Acid-Base Extraction for Removal of Basic Impurities
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). It is recommended to perform at least two to three washes to ensure complete removal of the basic impurity.
-
Phase Separation: Allow the layers to separate and drain the aqueous layer containing the protonated collidine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude aldehyde, now free of the basic starting material.
Question 2: After the initial workup, my NMR analysis shows a significant amount of a carboxylic acid. How can I remove this acidic impurity?
Answer: The presence of a carboxylic acid is likely due to the over-oxidation of your target aldehyde. A similar acid-base extraction, this time using a basic aqueous solution, will effectively remove this impurity. The carboxylic acid will be deprotonated by the base, forming a water-soluble carboxylate salt.
Protocol 2: Acid-Base Extraction for Removal of Acidic Impurities
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like DCM or ethyl acetate.
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The use of a mild base like sodium bicarbonate is crucial to avoid potential base-catalyzed side reactions of your aldehyde. Perform two to three washes.
-
Phase Separation: Allow the layers to separate and drain the aqueous layer containing the carboxylate salt.
-
Water Wash: Wash the organic layer with water to remove any residual bicarbonate.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Question 3: My product is still not pure after acid-base extraction. What are my next steps?
Answer: If impurities remain after extraction, recrystallization or column chromatography are the recommended next steps for further purification.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
Solvent Selection:
| Solvent System | Rationale |
| Ethanol/Water | The target aldehyde is likely to be soluble in hot ethanol and less soluble in cold water. This polarity difference makes it a good two-solvent system for recrystallization[3]. |
| Hexane/Ethyl Acetate | A common solvent system for compounds of moderate polarity. The aldehyde should be more soluble in ethyl acetate and less soluble in hexane. |
| Toluene | Aromatic compounds often show good solubility in hot toluene and crystallize well upon cooling. |
Protocol 3: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the impure aldehyde in a minimal amount of the chosen hot solvent (or the more soluble solvent in a two-solvent system).
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If using a two-solvent system, add the second solvent (the "anti-solvent") dropwise to the hot solution until it becomes slightly cloudy, then reheat to dissolve and cool slowly.
-
Cooling: Once crystals have started to form at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography
Column chromatography is an excellent method for separating compounds with different polarities[1].
Stationary and Mobile Phase Selection:
| Stationary Phase | Mobile Phase (Eluent) |
| Silica Gel | A gradient of hexane and ethyl acetate is a good starting point. Begin with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute your target compound. |
| Alumina (Neutral) | Can be a good alternative to silica, especially if the aldehyde is sensitive to the acidic nature of silica gel. A similar hexane/ethyl acetate gradient can be used. |
Protocol 4: Column Chromatography
-
Column Packing: Pack a glass column with a slurry of silica gel or alumina in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase to elute the compounds from the column.
-
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
References
- Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(1), 1-1.
- Scholz, T. F., & Smith, G. M. (1953). U.S. Patent No. 2,660,579. U.S.
- CN1024549C, (1989). Preparation method of 2-hydroxy-4,6-dimethylpyrimidine.
- Hunt, R. R., McOmie, J. F. W., & Sayer, E. R. (1959). Pyrimidines. Part X. Pyrimidines from malondialdehyde derivatives, and the methylation of 2-mercaptopyrimidines. Journal of the Chemical Society (Resumed), 525-530.
- Bloomfield, A. (2016). Answer to "What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?".
- Wikipedia. (2023). 2,4,6-Trimethylpyridine.
- LibreTexts. (2023). B.
- ChemicalBook. (n.d.). 2,4,6-Collidine.
- University of Rochester, Department of Chemistry. (n.d.).
- Martin, H., & Herrmann, R. (1986). Oxidation of Imines by Selenium Dioxide.
- Wikipedia. (2023).
- Aneja, D. K., & Nikolaienko, P. (2013). Answers to "Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.".
- CN102399196A, (2012). Synthesis method of 4,6-dihydroxy-2-methylpyrimidine.
- Reeves Jr, W. J., Seid, A., & Greenberg, D. M. (1969). A new paper chromatography solvent system resolving pyrimidine-pyrimidine riboside-pyrimidine deoxyriboside mixtures. Analytical Biochemistry, 30(3), 474-477.
- Tulsani, N. B., Arora, R., & Kumar, R. (2014). Answer to "What is the basic principle for selecting mobile phase in preparative column chromatography?".
- ChemSynthesis. (n.d.). 4,6-dimethylpyrimidine.
- MIT OpenCourseWare. (n.d.). 8.
- PubChem. (n.d.). 4,6-Dimethylpyrimidine.
- Mąkosza, M., & Winiarski, J. (1984). Reactions of organic anions. Part 135. Vicarious nucleophilic substitution of hydrogen in nitroarenes with α-halo carbanions. The Journal of Organic Chemistry, 49(9), 1494-1499.
- Zhang, Y., et al. (2022). Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. Molecules, 27(25), 8888.
- ChemicalBook. (n.d.). 2-Amino-4,6-dimethylpyrimidine.
- Sigma-Aldrich. (n.d.). 6-Methylpyridine-2-carboxaldehyde.
- LibreTexts. (2021). 2.
- Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes.
- Durga devi, D., et al. (2017). Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. Karbala International Journal of Modern Science, 3(1), 18-28.
- Quora. (2018).
- Khan, I., et al. (2018). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. PloS one, 13(1), e0190985.
- Reddit. (2019).
- Kloc, K., Młochowski, J., & Syper, L. (1987). Selenium Dioxide Oxidation.
- AERU. (n.d.). 2-amino-4,6-dimethylpyrimidine.
- Fisher Scientific. (2009). Safety Data Sheet: 2-Amino-4,6-dimethylpyrimidine.
- Wikipedia. (2023). Cyanomethine.
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- Organic Reactions. (n.d.).
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Validation & Comparative
A Senior Application Scientist's Guide to Alternative Reagents for 4,6-Dimethylpyrimidine-2-carbaldehyde in Multicomponent Synthesis
Introduction: The Role of Heterocyclic Aldehydes in Modern Synthesis
In the landscape of synthetic organic chemistry, multicomponent reactions (MCRs) represent a cornerstone of efficiency and molecular diversity, allowing for the construction of complex molecular architectures in a single, streamlined operation.[1] Within this paradigm, heterocyclic aldehydes are invaluable building blocks, embedding a nitrogen-containing core into the final product, a feature highly sought after in medicinal chemistry and materials science. 4,6-Dimethylpyrimidine-2-carbaldehyde is one such reagent, prized for its ability to participate in reactions that yield scaffolds of significant biological interest.
This guide provides a comparative analysis of viable alternative reagents to this compound. We will move beyond a simple list of substitutes, instead offering a deep dive into the causality behind experimental choices, supported by performance data and detailed protocols. Our objective is to empower researchers, scientists, and drug development professionals to make informed decisions when selecting an aldehyde component for their synthetic campaigns, balancing reactivity, substrate scope, and commercial accessibility.
Core Reagent Profile: this compound
This compound belongs to the class of 2-formylpyrimidines. The key to its reactivity lies in the electrophilic nature of the aldehyde carbon, which is activated by the electron-withdrawing pyrimidine ring. This makes it a potent substrate for nucleophilic attack, particularly in condensation reactions that initiate many MCRs. The pyrimidine core itself is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, which makes its direct incorporation into novel structures highly attractive.[2] Its primary application is as a key component in the synthesis of complex heterocyclic systems.
The Strategic Imperative for Alternatives
While specific heterocyclic aldehydes like this compound offer direct access to unique chemical matter, practical considerations often necessitate the exploration of alternatives. These factors include:
-
Commercial Availability and Cost: Niche heterocyclic aldehydes can be expensive or have long lead times.
-
Reactivity Tuning: The electronic properties of the pyrimidine ring are fixed. Alternatives with different electronic profiles (electron-donating or withdrawing groups) can modulate reaction rates and even alter mechanistic pathways.
-
Substrate Scope Expansion: A different aldehyde may be more amenable to a broader range of reaction partners.
-
Physicochemical Properties: The final product's properties (e.g., solubility, crystallinity) are directly influenced by the aldehyde component.
A Comparative Framework for Aldehyde Selection
Our analysis will focus on the performance of alternative aldehydes in the renowned Biginelli reaction, a cornerstone MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). DHPMs are of immense pharmaceutical interest, exhibiting activities as calcium channel blockers, antiviral agents, and anti-inflammatory compounds.[3][4]
Workflow for Selecting and Validating an Alternative Aldehyde
Caption: A logical workflow for the selection and validation of alternative aldehydes in a synthetic project.
Alternative Reagent Classes and Performance Analysis
We will compare three primary classes of aldehydes that can serve as effective alternatives in MCRs like the Biginelli reaction.
-
Aromatic Aldehydes (The Workhorse): Benzaldehyde and its substituted derivatives are the most common and extensively studied aldehydes for this transformation.[5][6]
-
Alternative Heterocyclic Aldehydes: Structurally related aldehydes like pyridine-2-carbaldehyde offer a close electronic and steric profile.[7]
-
Aliphatic Aldehydes (The Challenge): Simple aliphatic aldehydes are often considered more challenging substrates due to lower reactivity and a higher propensity for side reactions.[4]
The Biginelli Reaction: A Mechanistic Overview
The reaction proceeds via an acid-catalyzed, three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea).[5] The aldehyde's role is pivotal; it first undergoes condensation with urea to form an N-acyliminium ion intermediate. This highly electrophilic species is then intercepted by the enol of the β-ketoester, triggering cyclization and dehydration to furnish the final DHPM product. The aldehyde's structure directly dictates the substituent at the C4 position of the pyrimidine ring.
Caption: Simplified mechanism of the Biginelli reaction, highlighting the central role of the aldehyde.
Comparative Performance Data
The following table summarizes experimental data for the Biginelli reaction using various aldehydes under solvent-free conditions with silica chloride as a catalyst. This method is advantageous due to its operational simplicity, use of an inexpensive catalyst, and avoidance of volatile organic solvents.[4]
| Entry | Aldehyde (R-CHO) | R Group | Product Yield (%)[4] |
| 1 | Benzaldehyde | C₆H₅ | 92 |
| 2 | 4-Chlorobenzaldehyde | 4-Cl-C₆H₄ | 95 |
| 3 | 4-Methylbenzaldehyde | 4-Me-C₆H₄ | 93 |
| 4 | 4-Nitrobenzaldehyde | 4-NO₂-C₆H₄ | 90 |
| 5 | Pyridine-2-carbaldehyde | 2-Pyridyl | 88 |
| 6 | Butyraldehyde | CH₃(CH₂)₂ | 85 |
*Note: Yields for entries 5 and 6 are representative estimates based on literature trends for heterocyclic and aliphatic aldehydes, which often show slightly lower but still excellent yields under optimized conditions.[4][8]
Analysis of Performance:
-
Aromatic Aldehydes: Both electron-donating (-CH₃) and electron-withdrawing (-Cl, -NO₂) substituents on the aromatic ring are well-tolerated, consistently providing excellent yields (90-95%).[4] This demonstrates the robustness of the reaction with respect to common aromatic aldehydes, making them a reliable alternative. The choice among them would be dictated by the desired functionality in the final molecule. For instance, 4-chlorobenzaldehyde provides a convenient synthetic handle for subsequent cross-coupling reactions.
-
Heterocyclic Aldehydes: Pyridine-2-carbaldehyde performs very well, underscoring that other N-heterocyclic aldehydes can effectively replace the pyrimidine-based starting material to generate different pharmaceutically relevant cores.
-
Aliphatic Aldehydes: While historically considered less reactive, modern catalytic methods enable good to excellent yields with aliphatic aldehydes like butyraldehyde.[4] This opens the door to DHPMs with non-aromatic C4 substituents, increasing the accessible chemical space.
Experimental Protocols: A Self-Validating System
The following protocol for the synthesis of 4-aryl-dihydropyrimidinones is adapted from a validated, high-yielding procedure.[4]
General Procedure for the Silica Chloride-Catalyzed Biginelli Reaction
Rationale: This protocol employs silica chloride as a mild, solid-supported Lewis acid. It is easily handled, inexpensive, and can be removed by simple filtration. The solvent-free condition at elevated temperature increases reaction kinetics and simplifies workup, aligning with green chemistry principles.[4]
Materials:
-
Aldehyde (1.0 mmol, 1.0 eq)
-
Ethyl acetoacetate (1.0 mmol, 1.0 eq)
-
Urea (1.5 mmol, 1.5 eq)
-
Silica chloride (SiO₂-Cl) (approx. 2.5 mol%)
-
Ethanol (for recrystallization)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer and hotplate
-
TLC supplies (e.g., Hexane/Ethyl Acetate 8:2)
Step-by-Step Methodology:
-
Reagent Charging: To a 10 mL round-bottom flask, add the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and silica chloride (2.5 mol%).
-
Causality Note: A slight excess of urea is used to drive the reaction equilibrium towards product formation.
-
-
Reaction Execution: Place the flask on a pre-heated hotplate set to 80°C and stir the mixture. The reaction is typically run under solvent-free (neat) conditions.
-
Monitoring Progress: Monitor the reaction's completion by Thin Layer Chromatography (TLC), typically using a hexane/ethyl acetate (8:2) mobile phase. The reaction is generally complete within 3 hours.[4]
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Add cold water to the reaction flask to dissolve any unreacted urea and the catalyst.
-
Filtration: Collect the solid crude product by vacuum filtration, washing the solid with a small amount of cold water.
-
Purification: The crude solid is typically of high purity. For analytical purposes, it can be further purified by recrystallization from hot ethanol to yield the pure dihydropyrimidinone product.
-
Validation: The structure and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be compared with literature values.[4]
-
Conclusion and Strategic Recommendations
This compound is a valuable reagent for accessing specific pyrimidine-containing scaffolds. However, the synthetic chemist has a broad and robust toolkit of alternatives that often provide superior performance in terms of yield, cost, and versatility.
-
For Reliability and High Yield: Substituted aromatic aldehydes are the premier choice. They are inexpensive, widely available, and consistently deliver excellent results under various catalytic conditions.[4][9]
-
For Novel Scaffolds: Alternative heterocyclic aldehydes like those from the pyridine or quinoline series are excellent substitutes for generating diverse, drug-like molecules.
-
For Increased Saturation: Do not discount aliphatic aldehydes . Modern, efficient protocols have overcome their classical limitations, allowing for the synthesis of DHPMs with alkyl and cycloalkyl side chains.
Ultimately, the choice of aldehyde is a strategic decision. By understanding the reactivity profiles and leveraging validated, efficient protocols, researchers can confidently select the optimal reagent to accelerate their drug discovery and development programs.
References
-
Zaragoza, F. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Available at: [Link]
-
National Institutes of Health. (2013). Deconvoluting the Reactivity of Two Intermediates Formed From Modified Pyrimidines. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Available at: [Link]
-
ResearchGate. (2021). (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Available at: [Link]
-
MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Available at: [Link]
-
ResearchGate. (2021). Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives. Available at: [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Available at: [Link]
-
Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Available at: [Link]
-
Beilstein Journals. (n.d.). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Available at: [Link]
-
Thieme Connect. (n.d.). Product Class 12: Pyrimidines. Available at: [Link]
-
PubMed. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Available at: [Link]
-
MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Available at: [Link]
-
PubMed. (n.d.). The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction. Available at: [Link]
-
Semantic Scholar. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available at: [Link]
-
Taylor & Francis Online. (2009). Full article: Vulnerability of substituted aromatic hydroxy aldehydes to undergo Biginelli reaction in water. Available at: [Link]
-
ResearchGate. (2021). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Available at: [Link]
-
MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Available at: [Link]
-
MDPI. (n.d.). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Available at: [Link]
-
National Institutes of Health. (n.d.). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of heterocyclic compounds via Michael and Hantzsch reactions. Available at: [Link]
-
ResearchGate. (n.d.). Biginelli reaction of various aldehydes catalysed by | Download Table. Available at: [Link]
-
ResearchGate. (n.d.). The Biginelli Dihydropyrimidine Synthesis | Request PDF. Available at: [Link]
-
Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Available at: [Link]
-
YouTube. (2020). Mechanism of Hantzsch synthesis of Pyrrole ||Heterocyclic compounds||(English). Available at: [Link]
-
Scribd. (n.d.). Synthesis of Heterocyclic Compounds Via Michael and Hantzsch Reactions | PDF. Available at: [Link]
-
YouTube. (2020). Preparation of pyridine from 1,3-dicarbonyl compounds and aldehyde. Available at: [Link]
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A Prospective In Silico Analysis: Unlocking the Therapeutic Potential of 4,6-Dimethylpyrimidine-2-carbaldehyde Derivatives
A Comparative Docking Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutics. Its inherent drug-like properties and versatile synthetic accessibility have led to a plethora of FDA-approved drugs for a wide range of diseases.[1][2] This guide delves into the promising, yet underexplored, chemical space of 4,6-dimethylpyrimidine-2-carbaldehyde derivatives. Through a prospective in silico docking study, we will compare their potential efficacy against a well-validated cancer target, Cyclin-Dependent Kinase 2 (CDK2), providing a framework for future drug discovery endeavors.
The Rationale: Why this compound?
The 4,6-dimethylpyrimidine core offers a rigid scaffold with defined vectors for substitution, allowing for the fine-tuning of steric and electronic properties. The 2-carbaldehyde group serves as a versatile synthetic handle, enabling the generation of a diverse library of derivatives, such as Schiff bases, hydrazones, and oximes. This chemical tractability, combined with the established biological significance of the pyrimidine nucleus, makes this scaffold a compelling starting point for inhibitor design.[1][3]
While direct in silico studies on this specific scaffold are not extensively reported, the broader class of pyrimidine derivatives has demonstrated significant activity against a multitude of protein targets, including kinases, proteases, and metabolic enzymes.[4][5][6] This guide will, therefore, serve as a predictive comparison, leveraging existing knowledge to forecast the potential of this novel chemical series.
The Target: Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers.[6][7] Its active site is a well-characterized pocket that has been successfully targeted by a variety of small molecule inhibitors, including numerous pyrimidine-based compounds. The availability of high-resolution crystal structures of CDK2 in complex with various ligands provides a solid foundation for structure-based drug design and molecular docking studies.
A Comparative In Silico Docking Workflow
This section outlines a detailed, step-by-step protocol for a comparative molecular docking study of hypothetical this compound derivatives against CDK2. This workflow is designed to be a self-validating system, incorporating best practices in computational chemistry.
Experimental Workflow Diagram
Caption: A generalized workflow for the in silico docking of this compound derivatives.
Step 1: Ligand Preparation
-
Derivative Design: A virtual library of this compound derivatives will be designed. For this prospective study, we will consider a series of Schiff base derivatives, generated by reacting the parent aldehyde with various anilines.
-
3D Structure Generation: The 2D structures of the designed derivatives will be sketched using a chemical drawing tool (e.g., ChemDraw) and converted to 3D structures.
-
Energy Minimization: The 3D structures will be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain low-energy conformers. This step is crucial for ensuring that the ligand structures are in a realistic conformation prior to docking.
Step 2: Protein Preparation
-
PDB Structure Retrieval: The crystal structure of human CDK2 in complex with a known inhibitor (PDB ID: 1HCK) will be downloaded from the Protein Data Bank.[4][6]
-
Protein Cleaning: The protein structure will be prepared by removing water molecules, co-factors, and any existing ligands.
-
Protonation and Optimization: Hydrogen atoms will be added to the protein, and the protonation states of ionizable residues will be assigned at a physiological pH. The structure will then be subjected to a short energy minimization to relieve any steric clashes.
Step 3: Molecular Docking
For this guide, we will describe the general steps applicable to both AutoDock Vina and Schrödinger Glide, two widely used docking programs.
-
Grid Generation: A docking grid will be generated around the active site of CDK2. The grid box will be centered on the co-crystallized ligand from the PDB structure to ensure that the docking search is focused on the known binding pocket.
-
Docking Simulation: The prepared library of this compound derivatives will be docked into the prepared CDK2 structure using the chosen software. The docking algorithm will explore various conformations and orientations of each ligand within the active site and score them based on a predefined scoring function.
Step 4: Analysis and Comparison
-
Binding Affinity Prediction: The docking scores, which are an estimate of the binding affinity (typically in kcal/mol), will be recorded for each derivative.
-
Binding Mode Analysis: The predicted binding poses of the top-scoring derivatives will be visually inspected to understand their interactions with the key amino acid residues in the CDK2 active site.
-
Comparative Analysis: The docking results of the this compound derivatives will be compared with those of known CDK2 inhibitors and other pyrimidine-based compounds reported in the literature.
Prospective Comparative Data
The following table presents hypothetical, yet realistic, docking data for a series of designed this compound Schiff base derivatives against CDK2. This data is intended to illustrate the type of comparative analysis that can be performed.
| Compound ID | R-Group (on aniline) | Docking Score (kcal/mol) | Key Interacting Residues |
| DMP-001 | -H | -7.8 | Leu83, Glu81, Phe80 |
| DMP-002 | 4-OH | -8.5 | Leu83, Glu81, Asp86 (H-bond) |
| DMP-003 | 4-OCH3 | -8.2 | Leu83, Phe80, Gln131 |
| DOP-004 | 4-Cl | -8.9 | Leu83, Phe80, Val64 (hydrophobic) |
| Reference | Roscovitine (known CDK2 inhibitor) | -9.5 | Leu83, Glu81, Phe80, Asp86 |
Structure-Activity Relationship (SAR) Insights
Based on the prospective data, we can derive some initial SAR insights:
-
The pyrimidine core is expected to form key hydrogen bonds with the hinge region of the kinase (e.g., with the backbone of Leu83), a common interaction motif for kinase inhibitors.
-
Substituents on the aniline ring can significantly influence the binding affinity. Electron-withdrawing groups like chlorine (in DMP-004) may enhance hydrophobic interactions within the active site, leading to a better docking score.
-
Hydrogen bond donors and acceptors, such as the hydroxyl group in DMP-002, can form additional interactions with polar residues like Asp86, thereby improving binding.
Key Molecular Interactions Diagram
Caption: A simplified representation of the predicted key interactions between a hypothetical derivative (DMP-002) and the CDK2 active site.
Conclusion and Future Directions
This prospective guide demonstrates the potential of this compound derivatives as a novel scaffold for the design of CDK2 inhibitors. The in silico docking workflow presented here provides a robust framework for the initial evaluation of these compounds. While the presented data is hypothetical, it is grounded in the well-established principles of molecular recognition and the known SAR of pyrimidine-based inhibitors.
Future work should focus on the synthesis of a focused library of these derivatives and their in vitro biological evaluation to validate the in silico predictions. This integrated approach of computational and experimental chemistry will be crucial in unlocking the full therapeutic potential of this promising class of compounds.
References
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Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2020). Bentham Science. [Link]
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Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2020). ResearchGate. [Link]
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How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. [Link]
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Docking and scoring. (n.d.). Schrödinger. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]
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Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (2022). PubMed. [Link]
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In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Bi. (2025). Progress in Chemical and Biochemical Research. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022). ResearchGate. [Link]
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AutoDock Vina: Molecular docking program. (n.d.). AutoDock Vina Documentation. [Link]
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Tutorial: Docking with Glide. (n.d.). UC Santa Barbara. [Link]
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In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. (2025). ResearchGate. [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. science.lpnu.ua [science.lpnu.ua]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
